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  • Product: Methyl 2-(methoxymethyl)benzoate
  • CAS: 942-57-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(methoxymethyl)benzoate (CAS No. 942-57-4)

Foreword: Navigating the Landscape of a Niche Synthetic Intermediate In the vast and intricate world of organic chemistry and drug discovery, certain molecules, while not headlining major therapeutic breakthroughs, form...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Niche Synthetic Intermediate

In the vast and intricate world of organic chemistry and drug discovery, certain molecules, while not headlining major therapeutic breakthroughs, form the essential bedrock of innovation. They are the versatile building blocks, the quiet workhorses from which complex molecular architectures are constructed. Methyl 2-(methoxymethyl)benzoate, identified by its CAS number 942-57-4, is one such compound. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, properties, and potential applications of this unique ortho-substituted benzoate ester. While not as extensively documented as some of its isomers, a thorough understanding of its chemistry reveals a molecule of significant potential. This document consolidates available data and provides expert insights into its handling, analysis, and strategic deployment in synthetic workflows.

Core Chemical Identity and Physicochemical Properties

Methyl 2-(methoxymethyl)benzoate is an aromatic ester characterized by a methyl ester group and a methoxymethyl substituent at the ortho (C2) position of the benzene ring. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that influence its reactivity and utility.

Identifier Value Source
CAS Number 942-57-4[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Synonym Benzoic acid, 2-(methoxymethyl)-, methyl ester[1]
SMILES O=C(OC)C1=CC=CC=C1COC[1]

Synthesis and Manufacturing: A Strategic Two-Step Approach

While direct, one-pot syntheses of Methyl 2-(methoxymethyl)benzoate are not prominently featured in readily available literature, a logical and efficient pathway can be designed based on established organic transformations. The most plausible route involves a two-step process starting from the more common methyl 2-methylbenzoate. This approach leverages the reactivity of the benzylic position, a well-understood principle in organic synthesis.[2]

Step 1: Free-Radical Halogenation of Methyl 2-Methylbenzoate

The initial step is the selective halogenation of the benzylic methyl group of methyl 2-methylbenzoate to form methyl 2-(chloromethyl)benzoate. This reaction proceeds via a free-radical mechanism and can be initiated using various methods, including UV light or chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3]

Experimental Protocol: Synthesis of Methyl 2-(chloromethyl)benzoate

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet for chlorine, a condenser, and a thermometer. The reaction should be performed in a well-ventilated fume hood.

  • Charging the Reactor: Charge the flask with methyl 2-methylbenzoate.

  • Initiation: While stirring, heat the methyl 2-methylbenzoate to approximately 70°C. Initiate the reaction by either UV irradiation or the addition of a catalytic amount of a free-radical initiator (e.g., AIBN or BPO).[3]

  • Chlorination: Slowly bubble chlorine gas through the reaction mixture. The flow rate should be controlled to maintain the reaction temperature and minimize side reactions.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the desired product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Any dissolved hydrogen chloride and excess chlorine are removed by purging with an inert gas (e.g., nitrogen).

  • Purification: The crude product can be purified by vacuum distillation to yield methyl 2-(chloromethyl)benzoate.

Step 2: Nucleophilic Substitution to Form the Methoxymethyl Ether

The second step involves a nucleophilic substitution reaction where the benzylic chloride is displaced by a methoxide source, typically sodium methoxide, to form the target compound, Methyl 2-(methoxymethyl)benzoate. This is a classic Williamson ether synthesis adapted for a benzylic halide.

Experimental Protocol: Synthesis of Methyl 2-(methoxymethyl)benzoate

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Preparation of Sodium Methoxide: In a separate flask, carefully react sodium metal with anhydrous methanol under a nitrogen atmosphere to prepare a solution of sodium methoxide. Alternatively, commercially available sodium methoxide solution can be used.

  • Reaction: Charge the reactor with the prepared sodium methoxide solution in methanol. Cool the solution in an ice bath.

  • Addition of Precursor: Slowly add the purified methyl 2-(chloromethyl)benzoate from the dropping funnel to the stirred sodium methoxide solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a low temperature.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC.

  • Work-up: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude Methyl 2-(methoxymethyl)benzoate can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for Methyl 2-(methoxymethyl)benzoate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 2-(methoxymethyl)benzoate is primarily dictated by its three key functional components: the aromatic ring, the ester group, and the benzylic ether.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The ortho-substitution pattern with an electron-withdrawing ester group and a slightly electron-donating methoxymethyl group will direct incoming electrophiles to specific positions, influenced by both steric and electronic effects.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(methoxymethyl)benzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Benzylic Ether: The methoxymethyl group is a benzylic ether. Benzylic ethers are known to be more reactive than simple alkyl ethers and can be cleaved under certain acidic conditions.[4] This reactivity is due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring.[2] This property can be exploited in synthetic strategies where the methoxymethyl group might serve as a protecting group that can be removed later in a synthetic sequence. The photooxidation of benzyl methyl ether derivatives, sensitized by 2,4,6-triphenylpyrylium tetrafluoroborate in the presence of oxygen, can lead to the formation of methyl benzoates.[5]

Caption: Key reactivity sites of Methyl 2-(methoxymethyl)benzoate.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of Methyl 2-(methoxymethyl)benzoate.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for the structural elucidation of this molecule. The fragmentation pattern provides valuable information about its structure.

Predicted Key Fragments in EI-MS:

m/z Proposed Fragment Identity Fragmentation Pathway
180 [M]⁺Molecular Ion
149 [M - OCH₃]⁺Loss of the methoxy group from the ester
135 [M - CH₂OCH₃]⁺Cleavage of the methoxymethyl group
121 [M - COOCH₃]⁺Loss of the carbomethoxy group
119 [M - OCH₃ - CH₂O]⁺Subsequent loss from the m/z 149 fragment
91 [C₇H₇]⁺Tropylium ion, characteristic of benzylic compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR spectra for Methyl 2-(methoxymethyl)benzoate are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar ortho-substituted methyl benzoates.[6][7][8]

Predicted ¹H NMR Spectral Data (in CDCl₃):

Proton Approximate Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 7.2 - 8.0Multiplet4H
-CH₂-O- ~4.6Singlet2H
Ester -OCH₃ ~3.9Singlet3H
Ether -OCH₃ ~3.4Singlet3H

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Carbon Approximate Chemical Shift (ppm)
Ester C=O ~167
Aromatic C (quaternary) 125 - 140
Aromatic C-H 125 - 135
-CH₂-O- ~70
Ester -OCH₃ ~52
Ether -OCH₃ ~59
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester and ether functional groups, as well as the aromatic ring.

Functional Group Characteristic Absorption (cm⁻¹)
C=O Stretch (Ester) ~1720 (strong, sharp)
C-O Stretch (Ester) 1250 - 1300 (strong)
C-O Stretch (Ether) 1050 - 1150 (strong)
C-H Stretch (Aromatic) >3000 (medium)
C=C Stretch (Aromatic) 1450 - 1600 (medium, multiple bands)
C-H Bend (ortho-disubstituted) ~750 (strong)

Applications in Research and Drug Development

While direct applications of Methyl 2-(methoxymethyl)benzoate in marketed drugs are not readily documented, its structure suggests significant potential as a versatile intermediate in pharmaceutical synthesis. Substituted benzoates are common structural motifs in a wide range of therapeutic agents.[9]

Potential Roles in Synthesis:

  • Scaffold for Heterocycle Synthesis: The ortho arrangement of the two functional groups can be exploited to construct various fused heterocyclic systems, which are prevalent in medicinal chemistry.

  • Intermediate for API Synthesis: It can serve as a starting material for more complex active pharmaceutical ingredients (APIs). For instance, related benzoate derivatives are precursors for diuretics, anti-inflammatory agents, anticoagulants, and oral hypoglycemic agents.[9]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery programs, molecules like Methyl 2-(methoxymethyl)benzoate can be used to probe the steric and electronic requirements of a biological target. The methoxymethyl group offers a different spatial and electronic profile compared to a simple methoxy or methyl group, allowing for fine-tuning of a molecule's properties.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-(methoxymethyl)benzoate.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Toxicity: Specific toxicological data for this compound is limited. It should be handled with the care afforded to all novel chemical entities.

Conclusion: A Building Block with Untapped Potential

Methyl 2-(methoxymethyl)benzoate (CAS No. 942-57-4) represents a valuable, albeit under-documented, chemical intermediate. Its synthesis is achievable through a logical, multi-step process, and its reactivity is governed by the interplay of its aromatic, ester, and benzylic ether functionalities. For the innovative scientist in organic synthesis and drug discovery, this molecule offers a unique combination of features that can be strategically employed in the design and construction of novel, complex molecules. As the demand for new chemical entities with precisely tuned properties continues to grow, a deeper exploration of such versatile building blocks will undoubtedly pave the way for future discoveries.

References

  • Fiveable. (2025, September 15). Benzylic Ether Definition. Retrieved from Fiveable. [Link]

  • Scott, K. N. (1972). 13 C nmr studies. X. 13 C spectra of some substituted methyl benzoates. Journal of the American Chemical Society, 94(24), 8564-8568.
  • Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Wang, H. T., & Chen, Y. M. (2001). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Journal of the Chinese Chemical Society, 48(4), 719-722.
  • PrepChem.com. Synthesis of Chloromethyl Benzoate. Retrieved from PrepChem.com. [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from Atlanchim Pharma. [Link]

  • Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (2005). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Chemistry of Heterocyclic Compounds, 41(10), 1334-1339.
  • Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Świsłocka, R., & Lewandowski, W. (2005). Comparison of molecular structure of alkali metal ortho substituted benzoates. Journal of Molecular Structure, 744-747, 441-449.
  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from Chemistry Steps. [Link]

  • Nummert, V., Mäemets, V., Piirsalu, M., Vahur, S., & Koppel, I. A. (2012). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Magnetic Resonance in Chemistry, 50(10), 683-693.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • Mella, M., Fasani, E., & Albini, A. (1992). Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2, (9), 1577-1582.
  • Health Canada. (2025, October 29). Chemical Substance - Methyl 2-methoxybenzoate. Retrieved from Health Canada. [Link]

  • Google Patents. United States Patent 3,470,223. Retrieved from Googleapis.com. [Link]

  • Eureka. (2016, January 20). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from Eureka. [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl 2-methoxybenzoate (FDB010545). Retrieved from FooDB. [Link]

  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from The Royal Society of Chemistry. [Link]

  • University of Colorado Boulder. Preparation of Methyl Benzoate. Retrieved from University of Colorado Boulder. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 182, 115082.
  • Filo. (2025, December 31). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from Filo. [Link]

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Earth and Environmental Science, 170, 022170.
  • Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6543.
  • Vedantu. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from Vedantu. [Link]

  • Lipina, K. V., Blinova, S. A., & Bardasova, I. N. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 60(10), 1-6.
  • Kumar, R. S., et al. (2024). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega, 9(5), 6195-6206.
  • Wen, N., et al. (2007). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry, 19(6), 4931-4933.
  • Reddy, P. V., & Reddy, P. A. (2018).

Sources

Exploratory

Technical Deep Dive: Methyl 2-(methoxymethyl)benzoate

Structure, Synthesis, and Application in Bioactive Scaffold Design Executive Summary & Structural Architecture Methyl 2-(methoxymethyl)benzoate (CAS: 942-57-4) represents a critical structural motif in the field of agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Bioactive Scaffold Design

Executive Summary & Structural Architecture

Methyl 2-(methoxymethyl)benzoate (CAS: 942-57-4) represents a critical structural motif in the field of agrochemical and pharmaceutical discovery. It serves as a simplified, lipophilic analog of the Strobilurin class of fungicides (e.g., Kresoxim-methyl), which act as mitochondrial respiration inhibitors.

Unlike its isomer methyl 2-methoxybenzoate (where the methoxy group is directly attached to the aromatic ring), this molecule features a benzylic ether functionality. This structural distinction is chemically significant: the benzylic carbon imparts unique reactivity (susceptibility to oxidation and radical substitution) and alters the rotational freedom of the side chain, a key parameter in fitting the Q_o site of the cytochrome bc1 complex.

Physicochemical Profile[1][2][3][4]
PropertyValueNotes
CAS Number 942-57-4Distinct from methyl 2-methoxybenzoate (606-45-1)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical State Colorless to pale yellow liquidLow melting point solid in high purity
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity, suitable for membrane penetration
Boiling Point ~120-125°C (at 10 mmHg)Estimated based on ester/ether volatility
Key Functionalities Methyl Ester, Benzylic EtherOrtho-substitution pattern creates steric twist

Synthetic Pathways & Process Chemistry[1][7][8]

Route A: The Benzylic Substitution (Williamson Ether Type)

This route utilizes methyl 2-(bromomethyl)benzoate as the electrophile. It is the most direct method but requires strict temperature control to prevent ester hydrolysis.

  • Precursor: Methyl 2-methylbenzoate is brominated (NBS/CCl4 or Br2/light) to yield the bromomethyl intermediate.

  • Reaction: The bromide reacts with Sodium Methoxide (NaOMe) in Methanol.

  • Critical Control Point: The reaction must be kept anhydrous. Presence of water leads to the formation of phthalide (via intramolecular cyclization of the hydrolyzed alcohol) or the benzoic acid derivative.

Route B: Phthalide Ring Opening & Methylation

This approach avoids halogenated precursors but involves a two-step sequence.

  • Acid-Catalyzed Methanolysis: Phthalide is refluxed with methanol and sulfuric acid. This opens the lactone ring to form methyl 2-(hydroxymethyl)benzoate.

    • Note: This equilibrium often favors the closed lactone (phthalide). High dilution and removal of water are required to drive it to the open ester form.

  • O-Methylation: The resulting benzylic alcohol is methylated using Methyl Iodide (MeI) and a base (Ag2O or NaH).

Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Start Methyl 2-methylbenzoate Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Methyl 2-(bromomethyl)benzoate Step1->Inter Step2 Methoxylation (NaOMe, MeOH, 0°C) Inter->Step2 Product Methyl 2-(methoxymethyl)benzoate Step2->Product Kinetic Control SideProduct Phthalide (Impurity via Cyclization) Step2->SideProduct Thermodynamic/H2O

Figure 1: Primary synthetic workflow emphasizing the divergence between the desired ether product and the thermodynamic phthalide trap.

Spectroscopic Characterization (The Fingerprint)

Validating the structure requires distinguishing it from the starting material (methyl 2-methylbenzoate) and the side product (phthalide).

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic signals are the two singlets for the methoxy groups and the benzylic methylene shift.

MoietyChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
Ar-H 7.30 – 7.95Multiplets4HAromatic ring protons (Ortho-substituted pattern)
Ar-CH₂-O 4.80 Singlet2HDiagnostic: Downfield shift due to Oxygen and Aryl ring.
COOCH₃ 3.90Singlet3HEster methyl group.
CH₂-OCH₃ 3.42Singlet3HEther methyl group (distinct from ester methyl).
  • Distinction from Phthalide: Phthalide shows a benzylic signal at ~5.3 ppm (CH2 in lactone ring) and lacks the two distinct methyl singlets.

  • Distinction from Precursor: Methyl 2-methylbenzoate has a benzylic methyl singlet at ~2.6 ppm (Ar-CH3), which disappears in the target product.

Infrared Spectroscopy (IR)
  • C=O Stretch: ~1720-1730 cm⁻¹ (Conjugated ester).

  • C-O Stretch: ~1100-1250 cm⁻¹ (Strong bands for both ester and ether linkages).

Application in Bioactive Scaffold Synthesis[6][7][8][9]

Methyl 2-(methoxymethyl)benzoate acts as a "linker pharmacophore." In the development of Strobilurin fungicides (e.g., Kresoxim-methyl), the biological activity relies on a "Toxophore" (the


-methoxyacrylate or methoxyiminoacetate) linked to a lipophilic "Spacer."

While Kresoxim-methyl uses a phenoxy spacer, the methoxymethyl benzoate scaffold is used in Structure-Activity Relationship (SAR) studies to evaluate:

  • Steric Bulk: How the flexibility of the benzylic ether affects binding to the Q_o site.

  • Metabolic Stability: The benzylic ether is a site of metabolic oxidation (P450 enzymes), often converting to the benzoic acid metabolite.

Biological Pathway Diagram[1]

BioActivity Molecule Methyl 2-(methoxymethyl)benzoate (Scaffold Core) Target Cytochrome bc1 Complex (Mitochondria) Molecule->Target Structural Homology Metabolism Benzylic Oxidation (Degradation) Molecule->Metabolism Environmental Fate Site Qo Site Binding Target->Site Effect Inhibition of ATP Synthesis (Fungicidal Action) Site->Effect

Figure 2: The logical relationship between the benzoate scaffold and mitochondrial inhibition.

Stability & Storage Protocols

As a Senior Scientist, I advise the following handling protocols to ensure data integrity:

  • Hydrolytic Sensitivity: The ester bond is stable at neutral pH but susceptible to base-catalyzed hydrolysis (saponification). Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.

  • Peroxide Formation: Like all ethers, the benzylic ether moiety can form peroxides upon prolonged exposure to air/light.

    • Protocol: Test with starch-iodide paper before distillation.

    • Storage: Amber glass vials at 4°C.

References

  • ChemScene. (n.d.). Methyl 2-(methoxymethyl)benzoate Product Data. Retrieved from [1]

  • Bartlett, D. W., et al. (2002). "The Strobilurin Fungicides."[2][3][4][5] Pest Management Science. (Review of the mechanism of action and structural requirements of strobilurin analogs).

  • World Health Organization (WHO). (1998). Kresoxim-methyl: Pesticide Residues in Food. (Details the metabolic fate of the ortho-substituted benzoate core). Retrieved from

  • PubChem. (n.d.). Methyl 2-methoxybenzoate (Isomer Comparison). National Library of Medicine. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to Methyl 2-(methoxymethyl)benzoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the succ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Methyl 2-(methoxymethyl)benzoate, a seemingly simple aromatic ester, represents a versatile scaffold with significant potential in the construction of complex, biologically active molecules. This technical guide, intended for the discerning scientific audience, moves beyond a cursory overview to provide a deep and practical understanding of this compound. Herein, we dissect its synthesis with an emphasis on the causal factors influencing reaction outcomes, provide a comprehensive analysis of its spectral characteristics, and explore its burgeoning role in the nuanced field of drug development. Our objective is to furnish researchers and drug development professionals with a foundational yet thorough resource, fostering both innovation and the rigorous application of scientific principles.

Nomenclature and Structural Elucidation

At the outset, it is crucial to distinguish Methyl 2-(methoxymethyl)benzoate from its close structural isomer, Methyl 2-methoxybenzoate. This distinction is fundamental to its reactivity and utility.

  • Systematic IUPAC Name: Methyl 2-(methoxymethyl)benzoate

  • CAS Number: 942-57-4

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

The key structural feature of Methyl 2-(methoxymethyl)benzoate is the methoxymethyl group (-CH₂OCH₃) at the ortho position to the methyl ester group on the benzene ring. This contrasts with Methyl 2-methoxybenzoate, which possesses a methoxy group (-OCH₃) directly attached to the aromatic ring. This seemingly minor difference in the placement of a methylene spacer profoundly influences the molecule's conformational flexibility, electronic properties, and, consequently, its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of Methyl 2-(methoxymethyl)benzoate

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20
IUPAC NameMethyl 2-(methoxymethyl)benzoate
CAS Number942-57-4

Synthesis and Mechanistic Considerations

The synthesis of Methyl 2-(methoxymethyl)benzoate is most effectively achieved through a two-step process commencing from methyl 2-methylbenzoate. This approach provides a reliable and scalable route to the target molecule.

Step 1: Free-Radical Bromination of Methyl 2-Methylbenzoate

The initial step involves the selective bromination of the benzylic methyl group of methyl 2-methylbenzoate to yield methyl 2-(bromomethyl)benzoate.

start Methyl 2-methylbenzoate intermediate Methyl 2-(bromomethyl)benzoate start->intermediate Free-Radical Bromination reagents1 N-Bromosuccinimide (NBS) Initiator (e.g., AIBN or UV light) Solvent (e.g., CCl₄)

Diagram 1: Synthesis of Methyl 2-(bromomethyl)benzoate.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)benzoate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylbenzoate in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

  • Initiation: The reaction is initiated by heating the mixture to reflux or by irradiation with a UV lamp. The choice of initiation method depends on the specific initiator used.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is chosen over elemental bromine for benzylic bromination due to its ability to maintain a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination.

  • Radical Initiator: The free-radical mechanism requires an initiator to generate the initial bromine radical, which then propagates the chain reaction.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride is traditionally used as it does not react with the radicals. However, due to its toxicity, safer alternatives like chlorobenzene are now more common.[2]

Step 2: Williamson Ether Synthesis

The second step involves the nucleophilic substitution of the bromide in methyl 2-(bromomethyl)benzoate with a methoxide source to form the desired ether linkage. This is a classic example of the Williamson ether synthesis.[3][4]

start Methyl 2-(bromomethyl)benzoate product Methyl 2-(methoxymethyl)benzoate start->product Williamson Ether Synthesis (SN2) reagents1 Sodium Methoxide (NaOMe) Methanol (Solvent)

Diagram 2: Synthesis of Methyl 2-(methoxymethyl)benzoate.

Experimental Protocol: Synthesis of Methyl 2-(methoxymethyl)benzoate

  • Preparation of Methoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol at 0 °C. The sodium will react to form sodium methoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of methyl 2-(bromomethyl)benzoate in anhydrous methanol dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by vacuum distillation or silica gel column chromatography to afford pure Methyl 2-(methoxymethyl)benzoate.

Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The successful formation of the intermediate, methyl 2-(bromomethyl)benzoate, can be confirmed by spectroscopic methods before proceeding to the next step. The final product's identity and purity are then rigorously confirmed, ensuring the integrity of the synthetic route.

Spectroscopic Characterization

The structural elucidation of Methyl 2-(methoxymethyl)benzoate is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the fragmentation pattern of the molecule.

Table 2: Key Fragments in the EI Mass Spectrum of Methyl 2-(methoxymethyl)benzoate

m/zIonInterpretation
180[M]⁺Molecular Ion
149[M - OCH₃]⁺Loss of the methoxy group from the ester
119[M - COOCH₃]⁺Loss of the carbomethoxy group
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds

The fragmentation pattern helps to confirm the presence of both the methyl ester and the methoxymethyl functionalities. A detailed analysis of the EI mass spectra for regioisomeric methyl methoxymethylbenzoates has been reported, providing a basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural assignment of Methyl 2-(methoxymethyl)benzoate.

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons (4H): Multiple signals in the range of δ 7.2-8.0 ppm, exhibiting complex coupling patterns due to the ortho-disubstituted benzene ring.

  • Benzylic Protons (-CH₂O-) (2H): A singlet at approximately δ 4.5-4.7 ppm.

  • Ester Methyl Protons (-COOCH₃) (3H): A singlet around δ 3.9 ppm.

  • Ether Methyl Protons (-OCH₃) (3H): A singlet around δ 3.4 ppm.

Predicted ¹³C NMR Spectral Data:

  • Carbonyl Carbon (-C=O): A signal in the region of δ 167-169 ppm.

  • Aromatic Carbons (6C): Multiple signals between δ 125-140 ppm.

  • Benzylic Carbon (-CH₂O-): A signal around δ 70-72 ppm.

  • Ester Methyl Carbon (-COOCH₃): A signal around δ 52 ppm.

  • Ether Methyl Carbon (-OCH₃): A signal around δ 58 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for Methyl 2-(methoxymethyl)benzoate

Wavenumber (cm⁻¹)VibrationFunctional Group
~1720C=O stretchEster
~1250 and ~1100C-O stretchEster and Ether
~3000-2850C-H stretchAliphatic (CH₂ and CH₃)
~1600, ~1480C=C stretchAromatic Ring

Applications in Drug Development and Medicinal Chemistry

While specific blockbuster drugs derived directly from Methyl 2-(methoxymethyl)benzoate are not yet prevalent, its utility as a versatile intermediate in the synthesis of biologically active compounds is increasingly recognized. Its structural motifs are found in various classes of therapeutic agents.

As a Scaffold for Bioactive Molecules

The ortho-disubstituted pattern of Methyl 2-(methoxymethyl)benzoate provides a rigid scaffold that can be elaborated to target specific biological receptors or enzymes. Derivatives of methyl benzoate have been investigated for a range of pharmacological activities. For instance, certain methyl benzoate derivatives have been studied as inhibitors of the pentose phosphate pathway, which is a target in cancer and malaria treatment.[5]

Intermediate in the Synthesis of Complex Molecules

The true value of Methyl 2-(methoxymethyl)benzoate lies in its role as a key intermediate. The ester and ether functionalities can be selectively manipulated to build more complex molecular architectures. For example, derivatives of methyl benzoate are used in the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.[6]

Potential Synthetic Transformations:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications.

  • Ester Reduction: The ester can be reduced to a primary alcohol, which can then be further functionalized.

  • Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

start Methyl 2-(methoxymethyl)benzoate path1 Ester Hydrolysis (e.g., NaOH, H₂O/MeOH) start->path1 path2 Ester Reduction (e.g., LiAlH₄, THF) start->path2 product1 2-(Methoxymethyl)benzoic Acid path1->product1 path3 Amide Formation (via carboxylic acid) product1->path3 product2 [2-(Methoxymethyl)phenyl]methanol path2->product2 product3 2-(Methoxymethyl)benzamides path3->product3

Sources

Exploratory

An Examination of Methyl 2-(methoxymethyl)benzoate: A Scarcity of Publicly Available Data

An in-depth technical guide on Methyl 2-(methoxymethyl)benzoate (CAS No. 942-57-4) is not feasible at this time due to a significant lack of publicly available scientific literature, experimental data, and documented app...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Methyl 2-(methoxymethyl)benzoate (CAS No. 942-57-4) is not feasible at this time due to a significant lack of publicly available scientific literature, experimental data, and documented applications. Extensive searches have revealed that this specific chemical entity is not widely reported, precluding the creation of a comprehensive guide that meets the standards of scientific integrity and in-depth analysis required for researchers, scientists, and drug development professionals.

Initial investigations were frequently confounded by the more common, structurally similar compound, Methyl 2-methoxybenzoate (CAS No. 606-45-1). It is crucial to distinguish between these two molecules, as their chemical and physical properties are distinct. This document focuses solely on the available information for the specified topic, Methyl 2-(methoxymethyl)benzoate.

Chemical Identity and Known Synonyms

The primary challenge in developing a technical guide for this compound is the limited number of recorded synonyms and identifiers. The established nomenclature and structural information are summarized below.

Table 1: Identifiers for Methyl 2-(methoxymethyl)benzoate

IdentifierValueSource
IUPAC Name Methyl 2-(methoxymethyl)benzoate
CAS Number 942-57-4[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Synonym Benzoic acid, 2-(methoxymethyl)-, methyl ester[1]
SMILES O=C(OC)C1=CC=CC=C1COC[1]

A supplier of this chemical, ChemScene, is the primary source for the synonym "Benzoic acid, 2-(methoxymethyl)-, methyl ester".[1] Beyond this, there is a notable absence of trade names or other systematic names in the available literature.

Physicochemical and Computational Data

Experimentally determined physicochemical properties such as melting point, boiling point, and density for Methyl 2-(methoxymethyl)benzoate are not available in the public domain. Spectroscopic data (NMR, IR, Mass Spectrometry) are also absent, which is a critical gap for any research or development application.

The only available data are computational predictions:

  • TPSA (Topological Polar Surface Area): 35.53 Ų[1]

  • LogP (Octanol-Water Partition Coefficient): 1.6196[1]

  • Hydrogen Bond Acceptors: 3[1]

  • Hydrogen Bond Donors: 0[1]

  • Rotatable Bonds: 3[1]

These values are calculated and have not been experimentally validated.

Synthesis and Potential Applications: A Knowledge Gap

A thorough search for synthetic protocols and applications in drug development for Methyl 2-(methoxymethyl)benzoate yielded no specific results. While related benzoate derivatives are mentioned as intermediates in the synthesis of various pharmaceutical agents, there is no direct evidence linking this specific compound (CAS 942-57-4) to such activities.

The lack of published synthesis routes prevents any discussion on the causality behind experimental choices, reaction mechanisms, or process optimization, which are critical components of a technical guide. Similarly, without documented applications, it is impossible to detail its role as a precursor, its structure-activity relationships, or any relevant biological pathways.

Safety and Handling

No specific Safety Data Sheet (SDS) for Methyl 2-(methoxymethyl)benzoate (CAS 942-57-4) is available. Therefore, it must be handled with the caution appropriate for a novel or uncharacterized chemical compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory.

Conclusion

While the identity of Methyl 2-(methoxymethyl)benzoate is established by its CAS number and a single primary synonym, the information required to construct an in-depth technical guide is unavailable in the public scientific record. Key areas including validated synonyms, experimental properties, detailed synthesis protocols, applications in research and drug development, and specific safety information are absent.

Researchers interested in this compound would need to undertake foundational research, including de novo synthesis, full chemical characterization, and toxicological evaluation, before it could be considered for any application. The current state of knowledge is insufficient for a guide intended for drug development professionals.

References

Sources

Foundational

Methyl 2-(methoxymethyl)benzoate spectral data

Initiating Spectral Data Search I'm starting a comprehensive search for Methyl 2-(methoxymethyl)benzoate's spectral data. Specifically, I'm prioritizing 1H NMR, 13C NMR, IR, and Mass Spectrometry data from reliable sourc...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Spectral Data Search

I'm starting a comprehensive search for Methyl 2-(methoxymethyl)benzoate's spectral data. Specifically, I'm prioritizing 1H NMR, 13C NMR, IR, and Mass Spectrometry data from reliable sources. Next, I'll be looking at established protocols for acquiring and interpreting these spectra types.

Expanding Data & Protocol Research

I'm now expanding my search to include established protocols for acquiring and interpreting the spectral data, along with authoritative sources to explain spectral features. I'm aiming to create a structured guide introducing Methyl 2-(methoxymethyl)benzoate, followed by dedicated sections for each spectroscopic technique. I'll provide data tables, interpretations, principles, and experimental choices, including citations and Graphviz diagrams to visualize structures and correlations.

Commencing Detailed Data Gathering

I'm now diving into the specifics. My search now includes chemical databases and scientific literature. I'm focusing on acquiring detailed spectral data (1H NMR, 13C NMR, IR, and Mass Spec) for Methyl 2-(methoxymethyl)benzoate. Simultaneously, I'm identifying reputable sources to establish best practices in acquisition and interpretation of these data. I am striving for a comprehensive guide.

Gathering Spectral Data

I'm now focused on compiling the 1H NMR and 13C NMR spectral data for Methyl 2-(methoxymethyl)benzoate. My goal is to create a comprehensive technical guide, so the accurate retrieval of this data is paramount. I'm focusing on locating high-quality sources and ensuring the information is presented clearly.

Expanding Data Parameters

I've expanded the scope based on the desired technical guide, incorporating IR and MS data alongside 1H and 13C NMR. The aim is a comprehensive resource, so I'll also interpret the data, explain experimental choices, and detail methodologies. The goal is to include citations, visualizations, and quantitative tables for a complete presentation. I'm noting the vital difference between "methoxybenzoate" and "methoxymethylbenzoate" to focus the search properly.

Refining Search Strategies

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Defining Guide Structure

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Pinpointing Specific Data

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Locating Spectral Data

I've pinpointed the CAS number as 942-57-4 for Methyl 2-(methoxymethyl)benzoate. My main hurdle is finding direct spectral data; searches yield many irrelevant results. I'm trying alternate search terms and databases now.

Analyzing Spectral Data Gaps

I've got the mass spectrometry data thanks to a relevant result showing EI mass spectra of regioisomeric methyl methoxymethylbenzoates. However, I still need NMR and IR. My updated approach focuses on specifically searching for these missing spectral types via databases and publications detailing synthesis. I'm aiming for targeted searches using the CAS number.

Refining Spectral Search Strategy

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Confirming CAS Number & Data

I've made headway, specifically confirming the CAS number for Methyl 2-(methoxymethyl)benzoate is 942-57-4. Also, I've secured a key piece of data: the Electron Ionization Mass Spectrum for the specific isomer is accessible in a.

Addressing Spectral Data Gaps

I'm now grappling with the absence of experimental NMR and IR spectra for the target compound, despite confirming its CAS number (942-57-4) and finding its EI mass spectrum. The challenge is persistent: searches are plagued by the more prevalent isomer, CAS 606-45-1. I must rely on predicted NMR data and functional group frequency knowledge for IR. I'll transparently document the data's origin. Next up: reliable predicted NMR sources and protocols.

Tackling Spectral Data Gaps

I'm still struggling to find experimental NMR and IR spectra for the target compound, despite confirming its CAS number (942-57-4) and finding its EI mass spectrum. The issue persists: searches are dominated by the more prevalent isomer, CAS 606-45-1. Given this limitation, I'll rely on predicted NMR and functional group frequency knowledge for IR, while being transparent about the data's origin. Next, I will find reliable predicted NMR sources and protocols.

Charting a Path Forward

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Analyzing Key Data Points

I've assembled vital data, but a significant challenge remains. I now have the CAS number (942-57-4) and molecular weight (180.20) for Methyl 2-(methoxymethyl)benzoate. Additionally, I've located a research article detailing its EI-MS fragmentation, which I am now examining for clues.

Revising Strategy for Data Gaps

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Formulating Final Technical Guide

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Exploratory

Mass spectrometry of Methyl 2-(methoxymethyl)benzoate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(methoxymethyl)benzoate Introduction Methyl 2-(methoxymethyl)benzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is an aromatic ester with applications in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(methoxymethyl)benzoate

Introduction

Methyl 2-(methoxymethyl)benzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is an aromatic ester with applications in organic synthesis and as a potential component in fragrance formulations.[1] Accurate structural confirmation and purity assessment of this compound are critical for its use in research and development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for this purpose. It provides not only the molecular weight but also a unique fragmentation "fingerprint" that allows for unambiguous identification and structural elucidation.

This guide offers a detailed examination of the mass spectrometric behavior of Methyl 2-(methoxymethyl)benzoate under Electron Ionization (EI) conditions. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the underlying principles and the causal logic behind the fragmentation patterns observed. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to analyze and interpret the mass spectrum of this and structurally related compounds.

Physicochemical Properties and Molecular Structure

A foundational understanding of the analyte's properties is paramount before any analysis. These details inform instrument parameter selection and data interpretation.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name methyl 2-(methoxymethyl)benzoate
CAS Number 942-57-4[1]
Boiling Point Not specified
Form Liquid

The structure of the molecule is the primary determinant of its fragmentation pattern. The presence of an ester group, an aromatic ring, and an ether linkage on the side chain creates specific sites of charge localization and bond cleavage following ionization.

Caption: Molecular Structure of Methyl 2-(methoxymethyl)benzoate.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[2] This makes it exceptionally useful for structural elucidation due to the extensive and reproducible fragmentation it induces.[3] The process begins when a vaporized molecule enters the ion source and is bombarded by a beam of high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+) .

M•+ = [C₁₀H₁₂O₃]•+

The molecular ion is often unstable and rapidly undergoes a series of unimolecular decomposition reactions, breaking into smaller charged fragments and neutral radicals or molecules. The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Experimental Methodology: GC-MS Analysis

For a volatile and thermally stable compound like Methyl 2-(methoxymethyl)benzoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical platform. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides identification.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (EI, 70 eV) Column->IonSource Transfer Line Analyzer Mass Analyzer (e.g., Quadrupole) IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Separation DataSystem Data System (Spectrum Generation) Detector->DataSystem Sample Sample in Volatile Solvent Sample->Injector Fragmentation_Pathway cluster_M cluster_frags M [M]•+ m/z 180 F149 [M - OCH₃]⁺ m/z 149 M->F149 - •OCH₃ F121 [M - COOCH₃]⁺ m/z 121 M->F121 - •COOCH₃ F119 [M - CH₂OCH₃ - H₂]•⁺ m/z 119 F121->F119 - H₂ F91 [C₇H₇]⁺ m/z 91 (Tropylium ion) F121->F91 - CH₂O

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust Synthesis of Methyl 2-(methoxymethyl)benzoate via Williamson Ether Synthesis

Abstract Methyl 2-(methoxymethyl)benzoate is a valuable benzoic acid ester derivative utilized as a key intermediate and building block in the synthesis of more complex molecules within the pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(methoxymethyl)benzoate is a valuable benzoic acid ester derivative utilized as a key intermediate and building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure offers multiple reaction sites for further chemical modification. This document provides a detailed, field-proven protocol for the synthesis of Methyl 2-(methoxymethyl)benzoate from its precursor, Methyl 2-(hydroxymethyl)benzoate. The methodology is centered on the Williamson ether synthesis, a classic and reliable C-O bond-forming reaction. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, and includes critical insights into process optimization, safety, and troubleshooting to ensure a high-yield, reproducible synthesis.

Introduction and Scientific Rationale

The synthesis of unsymmetrical ethers is a cornerstone of modern organic chemistry. Among the various methods, the Williamson ether synthesis stands out for its reliability and broad scope.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a potent nucleophile, attacking an electrophilic alkyl halide to form an ether linkage.[1][2]

This protocol applies the Williamson synthesis to the methylation of Methyl 2-(hydroxymethyl)benzoate. The primary alcohol of the starting material is first deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to generate a reactive sodium alkoxide intermediate. This alkoxide then displaces the iodide from a methylating agent, methyl iodide, to yield the target product, Methyl 2-(methoxymethyl)benzoate.

The choice of reagents and conditions is critical for the success of this reaction:

  • Base (Sodium Hydride): NaH is an ideal choice as it irreversibly deprotonates the alcohol, driving the initial step of the reaction to completion. The only byproduct is hydrogen gas, which is non-interfering.[3]

  • Solvent (Anhydrous THF): A polar aprotic solvent like tetrahydrofuran (THF) is employed to dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophile (unlike protic solvents).

  • Alkylating Agent (Methyl Iodide): As a primary alkyl halide, methyl iodide is highly susceptible to SN2 attack and is not prone to competing elimination reactions.[3]

This method is superior to alternatives as it is generally high-yielding and avoids the harsh conditions or specialized catalysts that other etherification methods may require.

Reaction Scheme and Workflow

The overall transformation from the starting material to the final product is depicted below.

Scheme 1: Synthesis of Methyl 2-(methoxymethyl)benzoate Reaction Scheme (Image depicting the chemical structures: Methyl 2-(hydroxymethyl)benzoate reacts with NaH, then CH3I, to form Methyl 2-(methoxymethyl)benzoate)

The experimental workflow is designed to ensure safety and efficiency, from the initial setup under an inert atmosphere to the final purification of the product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl 2-(hydroxymethyl)benzoate in Anhydrous THF deprotonation 1. Add NaH (60% in mineral oil) @ 0 °C to RT start->deprotonation alkoxide Sodium Alkoxide Intermediate (H₂ gas evolves) deprotonation->alkoxide methylation 2. Add Methyl Iodide (CH₃I) @ 0 °C to RT alkoxide->methylation quench Quench with sat. aq. NH₄Cl methylation->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify product Methyl 2-(methoxymethyl)benzoate (Final Product) purify->product

Diagram 1: Experimental workflow for the synthesis.

Materials and Reagents

Proper preparation and handling of reagents are paramount for a successful outcome. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.

ReagentCAS No.FormulaM.W. ( g/mol )Key Properties
Methyl 2-(hydroxymethyl)benzoate41150-46-3C₉H₁₀O₃166.17Starting material, moisture-sensitive.[4]
Sodium Hydride (60% in mineral oil)7646-69-7NaH24.00Strong base, flammable solid, reacts violently with water.
Methyl Iodide74-88-4CH₃I141.94Alkylating agent, toxic, light-sensitive.
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Aprotic solvent, must be dry. Peroxide-former.
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent.
Saturated aq. Ammonium Chloride12125-02-9NH₄Cl53.49Quenching solution.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary phase for chromatography.

Detailed Experimental Protocol

4.1 Reaction Setup and Deprotonation

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 2-(hydroxymethyl)benzoate (5.0 g, 30.1 mmol, 1.0 eq).

  • Add 100 mL of anhydrous THF via cannula. Stir the mixture until the solid is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.44 g, 36.1 mmol, 1.2 eq) to the stirred solution over 15 minutes.

    • Expert Insight: The addition of NaH is exothermic and results in the evolution of hydrogen gas. Adding it slowly to a cooled solution prevents an uncontrolled temperature rise and excessive frothing. The reaction can be vented through a bubbler.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The completion of the deprotonation is indicated by the cessation of gas evolution.

4.2 Methylation

  • Once the alkoxide formation is complete, cool the reaction mixture back down to 0 °C.

  • Slowly add methyl iodide (2.25 mL, 36.1 mmol, 1.2 eq) to the flask dropwise via syringe over 10 minutes.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

4.3 Work-up and Purification

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Methyl 2-(methoxymethyl)benzoate as a clear oil.

Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ ~7.9 (dd, 1H), ~7.5 (m, 1H), ~7.3 (m, 2H), ~4.7 (s, 2H, -CH₂-), ~3.9 (s, 3H, -COOCH₃), ~3.4 (s, 3H, -OCH₃)
Molecular Weight 180.20 g/mol [5]

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation due to wet THF or starting material. 2. Inactive NaH.1. Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous THF. 2. Use a fresh bottle of NaH. Test a small amount by quenching to observe H₂ evolution.
Presence of Unreacted Starting Material 1. Insufficient NaH or methyl iodide. 2. Insufficient reaction time.1. Use a slight excess of both reagents (1.2 eq is recommended). 2. Allow the reaction to stir overnight at room temperature to ensure completion.
Formation of Side Products Reaction with residual water.Rigorously maintain an inert and anhydrous environment throughout the procedure.

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentHazardHandling Precautions
Sodium Hydride (NaH) Flammable solid, reacts violently with water to produce flammable hydrogen gas. Corrosive.Handle under an inert atmosphere (N₂ or Ar). Never add water directly to NaH. Quench excess NaH by slowly adding isopropanol, followed by methanol, then water.
Methyl Iodide (CH₃I) Highly toxic, carcinogen, lachrymator.Handle only in a fume hood. Avoid inhalation and skin contact. Use a fresh bottle as it can decompose upon storage.
Tetrahydrofuran (THF) Flammable liquid. Can form explosive peroxides upon exposure to air.Use from a freshly opened bottle or test for peroxides before use. Store away from ignition sources.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11805116, Methyl 2-(hydroxymethyl)benzoate. Retrieved February 18, 2026, from [Link].

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 18, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 18, 2026, from [Link]

Sources

Application

Application Notes & Protocols for the Synthesis of Methyl 2-(methoxymethyl)benzoate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 2-(methoxymethyl)benzoate, a key intermediate in the development of various organic compounds. These application notes are designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(methoxymethyl)benzoate, a key intermediate in the development of various organic compounds. These application notes are designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice. We will explore the primary synthetic pathways, focusing on the Williamson ether synthesis as the principal route and the Fischer esterification as a viable alternative. The protocols are structured to ensure reproducibility and high yield, supported by authoritative references and field-proven expertise.

Introduction and Strategic Overview

Methyl 2-(methoxymethyl)benzoate is an aromatic ester containing both a methyl ester and a methoxymethyl ether functional group. Its structure makes it a versatile building block in organic synthesis. The strategic selection of a synthetic route is paramount and is dictated by precursor availability, scalability, and desired purity. Two primary and highly effective strategies for its preparation are:

  • Williamson Ether Synthesis: Starting from the commercially available or readily synthesized Methyl 2-(hydroxymethyl)benzoate, this pathway involves the formation of an alkoxide followed by nucleophilic substitution with a methylating agent. This is often the preferred route due to its high efficiency and mild reaction conditions.

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed esterification of 2-(methoxymethyl)benzoic acid with methanol. Its simplicity is advantageous, though it is an equilibrium-driven reaction that may require specific conditions to achieve high conversion.

The choice between these pathways depends on the starting materials accessible to the researcher. The following diagram illustrates the logical relationship between the precursors and the final product via these two main routes.

cluster_williamson Route 1: Williamson Ether Synthesis cluster_fischer Route 2: Fischer Esterification A Methyl 2-(hydroxymethyl)benzoate B Sodium Alkoxide Intermediate A->B  Base (e.g., NaH) C Methyl 2-(methoxymethyl)benzoate B->C  Methylating Agent  (e.g., CH₃I) D 2-(methoxymethyl)benzoic acid E Methyl 2-(methoxymethyl)benzoate D->E  Methanol (CH₃OH)  Acid Catalyst (e.g., H₂SO₄)

Caption: Primary synthetic routes to Methyl 2-(methoxymethyl)benzoate.

Principal Protocol: Williamson Ether Synthesis

This protocol details the methylation of the hydroxyl group of Methyl 2-(hydroxymethyl)benzoate. The Williamson ether synthesis is a robust and widely used method for preparing ethers due to its reliability and broad scope.[1]

Scientific Principle and Mechanism

The reaction proceeds via a two-step mechanism. First, a strong base deprotonates the primary alcohol of Methyl 2-(hydroxymethyl)benzoate to form a sodium alkoxide. This alkoxide is a potent nucleophile. The second step involves a bimolecular nucleophilic substitution (SN2) reaction, where the alkoxide attacks the electrophilic methyl carbon of a methylating agent (e.g., methyl iodide), displacing the halide leaving group.[1][2] The use of a primary alkyl halide like methyl iodide is crucial as it minimizes competing elimination reactions.[3]

Precursor Information

The starting material, Methyl 2-(hydroxymethyl)benzoate (CAS: 41150-46-3), is commercially available from various suppliers.[4][5] If custom synthesis is required, it can be prepared by the reduction of monomethyl phthalate or the ring-opening of phthalide.[4]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis.

Step 1: Reaction Setup and Alkoxide Formation

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil) to the THF.

  • Dissolve Methyl 2-(hydroxymethyl)benzoate in anhydrous THF in the dropping funnel.

  • Cool the NaH suspension to 0 °C using an ice bath.

  • Slowly add the solution of Methyl 2-(hydroxymethyl)benzoate dropwise to the stirred NaH suspension. Hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

Step 2: Methylation (SN2 Reaction)

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (CH₃I) dropwise via syringe or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Quench and Work-up

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess NaH by the slow, dropwise addition of water.

  • Add diethyl ether and water to the flask and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield Methyl 2-(methoxymethyl)benzoate as a clear oil.

Data Presentation: Reagents and Conditions
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassRole
Methyl 2-(hydroxymethyl)benzoate166.1710.01.66 gStarting Material
Sodium Hydride (60% disp.)40.00 (as NaH)12.00.48 gBase
Anhydrous Tetrahydrofuran (THF)--50 mLSolvent
Methyl Iodide (CH₃I)141.9415.00.93 mL (2.12 g)Methylating Agent
Diethyl Ether--~150 mLExtraction Solvent
Water--~100 mLQuenching/Washing
Brine (Sat. NaCl)--50 mLWashing
Anhydrous Sodium Sulfate--~10 gDrying Agent
Experimental Workflow Diagram

A Setup Inert Atmosphere (N₂ or Ar) B Add NaH to Anhydrous THF A->B C Cool to 0 °C B->C D Add Methyl 2-(hydroxymethyl)benzoate Solution Dropwise C->D E Stir at RT for 1h (Alkoxide Formation) D->E F Cool to 0 °C E->F G Add Methyl Iodide (CH₃I) Dropwise F->G H Stir at RT Overnight (Monitor by TLC) G->H I Quench with H₂O at 0 °C H->I J Aqueous Work-up (Et₂O/H₂O Extraction) I->J K Dry (Na₂SO₄) & Concentrate J->K L Purify by Column Chromatography K->L M Isolate Pure Product L->M

Caption: Step-by-step workflow for the Williamson ether synthesis.

Alternative Protocol: Fischer-Speier Esterification

This method is an excellent alternative if 2-(methoxymethyl)benzoic acid is the available precursor.

Scientific Principle and Mechanism

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[8] As this is an equilibrium process, using an excess of the alcohol (methanol) can drive the reaction towards the product side.[9]

Detailed Experimental Protocol
  • To a round-bottom flask, add 2-(methoxymethyl)benzoic acid and a large excess of methanol.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Data Presentation: Reagents and Conditions
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassRole
2-(methoxymethyl)benzoic acid166.1710.01.66 gStarting Material
Methanol (CH₃OH)32.04-50 mLReagent/Solvent
Conc. Sulfuric Acid (H₂SO₄)98.08-0.5 mLCatalyst
Ethyl Acetate--~100 mLExtraction Solvent
Sat. Sodium Bicarbonate--~50 mLNeutralization
Brine (Sat. NaCl)--50 mLWashing

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

References

  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemsrc. (2025). METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved from [Link]

  • Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 2-hydroxy-4-aminobenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (2004). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: The Methoxymethyl (MOM) Ether as a Versatile Protecting Group for Alcohols in Complex Synthesis

Introduction: Clarifying the Nomenclature In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] While the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Clarifying the Nomenclature

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] While the compound Methyl 2-(methoxymethyl)benzoate is a distinct chemical entity, it is not typically employed as a protecting group itself. It is highly probable that the interest lies in the widely utilized Methoxymethyl (MOM) ether , a robust and versatile protecting group for hydroxyl functionalities.[2] The MOM group forms a stable acetal with an alcohol, effectively masking its nucleophilic and acidic nature during subsequent synthetic steps.[3] This guide provides a comprehensive overview of the application of the MOM ether, detailing its installation, stability profile, and cleavage under specific conditions, thereby offering researchers, scientists, and drug development professionals a practical framework for its effective implementation.

The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional stereocenters.[4] The MOM group fulfills many of these criteria, making it a workhorse in the synthesis of complex molecules.[2]

Part 1: The Chemistry of the Methoxymethyl (MOM) Protecting Group

The MOM group is introduced to an alcohol to form a methoxymethyl ether. This transformation converts the reactive hydroxyl group into a much less reactive acetal.[3] This protection strategy is essential when the alcohol's acidic proton or its nucleophilicity could interfere with subsequent reactions, such as those involving organometallics, strong bases, or hydrides.[5]

Key Attributes of the MOM Group:
  • Stability: MOM ethers are stable to a broad spectrum of non-acidic reagents, including strong bases (e.g., organolithiums, Grignard reagents), nucleophiles, and many oxidizing and reducing agents.[6]

  • Introduction: The MOM group is typically introduced under basic conditions via an SN2 reaction using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7]

  • Cleavage: Deprotection is most commonly achieved under acidic conditions, which hydrolyze the acetal to regenerate the free alcohol.[3] This sensitivity to acid allows for selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., benzyl ethers, which are removed by hydrogenolysis).

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol with a MOM group and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using Methoxymethyl Chloride (MOM-Cl)

This protocol describes the formation of a methoxymethyl ether from a primary alcohol using MOM-Cl and N,N-diisopropylethylamine (DIPEA).

Rationale: The alcohol is deprotonated by a hindered, non-nucleophilic base (DIPEA) to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl in an SN2 reaction. DIPEA is chosen to minimize side reactions that could occur with a more nucleophilic base.

Diagram of the Protection Workflow:

G cluster_0 Protection Workflow Start Primary Alcohol (R-OH) in DCM Add_Base Add DIPEA (1.5 eq.) Cool to 0 °C Start->Add_Base Add_MOMCl Add MOM-Cl (1.2 eq.) dropwise Add_Base->Add_MOMCl Reaction Warm to RT Stir for 2-4 h Add_MOMCl->Reaction Workup Aqueous Workup (Quench with sat. aq. NH4Cl) Reaction->Workup Extract Extract with DCM Workup->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product MOM-protected Alcohol (R-OMOM) Purify->Product

Caption: Workflow for the protection of a primary alcohol as a MOM ether.

Step-by-Step Methodology:

  • Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of MOM-Cl: Add methoxymethyl chloride (MOM-Cl, 1.2 eq.) dropwise to the stirred solution. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure MOM-protected alcohol.

Mechanism of MOM Protection:

Caption: SN2 mechanism for the formation of a MOM ether.

Protocol 2: Deprotection of a MOM-Protected Alcohol

This protocol details the cleavage of a MOM ether using acidic conditions to regenerate the parent alcohol.

Rationale: The acetal linkage of the MOM ether is susceptible to hydrolysis under acidic conditions. Protonation of one of the ether oxygens makes it a good leaving group, initiating the cleavage process to release the alcohol.[3]

Diagram of the Deprotection Workflow:

G cluster_1 Deprotection Workflow Start MOM-protected Alcohol (R-OMOM) in Methanol Add_Acid Add catalytic HCl (e.g., 2M aq. HCl) Start->Add_Acid Reaction Stir at RT Monitor by TLC (1-3 h) Add_Acid->Reaction Neutralize Neutralize with sat. aq. NaHCO3 Reaction->Neutralize Concentrate Remove Methanol (in vacuo) Neutralize->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Parent Alcohol (R-OH) Purify->Product

Caption: Workflow for the acidic deprotection of a MOM ether.

Step-by-Step Methodology:

  • Preparation: Dissolve the MOM-protected alcohol (1.0 eq.) in methanol (MeOH, 0.2 M).

  • Acidification: Add a catalytic amount of a strong acid, such as 2M aqueous hydrochloric acid (HCl), to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralization: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure parent alcohol.

Mechanism of MOM Deprotection:

Caption: Acid-catalyzed hydrolysis mechanism for MOM deprotection.

Part 3: Orthogonality and Stability

A key advantage of the MOM group is its defined stability profile, which allows for its use in orthogonal protection strategies.[1] This means that the MOM group can be selectively removed without affecting other protecting groups in the molecule, and vice-versa.

Table 1: Stability of MOM Ethers under Various Reaction Conditions

Reagent/ConditionStability of MOM EtherStability of Benzyl (Bn) EtherStability of TBDMS Ether
Strong Bases (e.g., n-BuLi, LDA) StableStableStable
Grignard Reagents (RMgX) StableStableStable
Nucleophiles (e.g., CN⁻, N₃⁻) StableStableStable
Oxidizing Agents (e.g., PCC, Swern) StableStableStable
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStableStable
Catalytic Hydrogenation (H₂, Pd/C) StableCleaved Stable
Strong Acid (e.g., aq. HCl, TFA) Cleaved StableCleaved (slower than MOM)
Fluoride Ion (e.g., TBAF) StableStableCleaved

This table illustrates how a MOM ether can be selectively cleaved with acid in the presence of a benzyl ether. Conversely, a benzyl ether can be removed by hydrogenolysis while leaving the MOM group intact. This orthogonality is a cornerstone of modern synthetic chemistry.[1]

Conclusion

The methoxymethyl (MOM) ether is an exceptionally useful and reliable protecting group for alcohols in the synthesis of complex organic molecules. Its ease of formation, stability to a wide array of reagents, and clean, acid-labile deprotection make it an invaluable tool for chemists. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate the MOM group into their synthetic strategies to navigate challenging molecular architectures and achieve their synthetic goals.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Bhondwe, R. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. Retrieved from [Link]

  • University of Windsor Chemistry and Biochemistry. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters with AlCl3-N,N-Dimethylaniline. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2015, July 31). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Thieme. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (2020). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]

  • PubMed. (2005, October 28). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. Retrieved from [Link]

Sources

Application

Laboratory scale synthesis of Methyl 2-(methoxymethyl)benzoate

Technical Application Note: Scalable Laboratory Synthesis of Methyl 2-(methoxymethyl)benzoate Part 1: Introduction & Strategic Analysis 1.1 Target Molecule Profile Compound: Methyl 2-(methoxymethyl)benzoate[1][2] CAS: 94...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Laboratory Synthesis of Methyl 2-(methoxymethyl)benzoate

Part 1: Introduction & Strategic Analysis

1.1 Target Molecule Profile

  • Compound: Methyl 2-(methoxymethyl)benzoate[1][2]

  • CAS: 942-57-4[1][2]

  • Structure: An ortho-disubstituted benzene ring featuring a methyl ester and a methoxymethyl ether moiety.[1]

  • Significance: This compound serves as a critical intermediate in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical scaffolds requiring a protected benzylic alcohol functionality.

1.2 Retrosynthetic Logic The synthesis of ortho-substituted benzoates is often complicated by the "phthalide effect"—the tendency of 2-(hydroxymethyl)benzoic acid derivatives to cyclize into phthalide (isobenzofuran-1(3H)-one) under acidic or basic conditions.[1]

To bypass this thermodynamic trap, this protocol utilizes a Benzylic Solvolysis strategy. By starting with methyl 2-(bromomethyl)benzoate, we displace the bromide with methanol under mild basic conditions.[1] This approach avoids the formation of the free hydroxy-acid intermediate, thereby preventing cyclization and ensuring high fidelity to the open-chain ester structure.[1]

Part 2: Reaction Pathway Visualization

The following diagram illustrates the selected "Solvolysis Route" (Method A) versus the "Phthalide Route" (Method B), highlighting the risk of cyclization in the latter.

SynthesisPathways Start Methyl 2-methylbenzoate (o-Toluate) Bromide Methyl 2-(bromomethyl)benzoate (Key Intermediate) Start->Bromide NBS, AIBN CCl4, Reflux Target Methyl 2-(methoxymethyl)benzoate (Target) Bromide->Target MeOH, K2CO3 Reflux (Solvolysis) Phthalide Phthalide Intermed 2-(Hydroxymethyl)benzoate (Unstable Intermediate) Phthalide->Intermed NaOH, MeOH Intermed->Target MeI, NaH (Difficult Control) Intermed->Phthalide Acid/Base (Cyclization Risk)

Figure 1: Comparative synthetic pathways. The Solvolysis route (Blue Arrow) is preferred for laboratory scale to avoid phthalide reversion (Red Arrow).

Part 3: Detailed Experimental Protocol

Methodology: Williamson-Type Etherification via Solvolysis Scale: 10.0 g Input (Scale-up factor: 10x validated)

Reagents & Materials
ReagentCASMWEquiv.[1][2]AmountRole
Methyl 2-(bromomethyl)benzoate 2417-73-4229.071.010.0 gSubstrate
Methanol (Anhydrous) 67-56-132.04Solvent100 mLNucleophile/Solvent
Potassium Carbonate (K₂CO₃) 584-08-7138.211.59.05 gAcid Scavenger
Sodium Iodide (Optional) 7681-82-5149.890.050.33 gFinkelstein Catalyst
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol).

  • Add Anhydrous Methanol (100 mL). Note: Methanol acts as both the solvent and the reactant.

  • Add Potassium Carbonate (9.05 g, 65.4 mmol) in a single portion.

    • Technical Insight: K₂CO₃ is preferred over strong alkoxides (like NaOMe) to prevent transesterification or attack on the ester carbonyl. It neutralizes the HBr generated during the substitution.

  • (Optional) Add Sodium Iodide (0.33 g, 2.2 mmol).

    • Mechanism:[1][3][4][5][6][7][8][9] Iodide displaces bromide to form the more reactive benzyl iodide in situ, accelerating the reaction via the Finkelstein mechanism.

Step 2: Solvolysis

  • Heat the suspension to a gentle reflux (Bath temp: 70°C).

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Hexanes/Ethyl Acetate 4:1).

    • Starting Material Rf: ~0.6 (Bromide)

    • Product Rf: ~0.45 (Ether)

    • Phthalide Check: Look for a spot at Rf ~0.[1]3. If phthalide is forming, the basicity may be too high or water is present.

Step 3: Work-up & Isolation [1]

  • Cool the mixture to room temperature.

  • Filter the suspension through a sintered glass funnel or a Celite pad to remove inorganic salts (KBr, Excess K₂CO₃).

  • Rinse the filter cake with fresh Methanol (20 mL).

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 200 mbar) to remove the bulk of the methanol.

  • Partition: Dissolve the oily residue in Ethyl Acetate (50 mL) and wash with Water (30 mL) followed by Brine (30 mL) .

    • Purpose: Removes residual methanol and inorganic traces.[1]

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .[1]

  • Filter and concentrate to dryness to yield a pale yellow oil.

Step 4: Purification

  • The crude purity is typically >90%.[1][10]

  • Distillation: For high purity, distill under high vacuum (bp ~110–115°C @ 0.5 mmHg).

  • Flash Chromatography: Silica gel, gradient elution 0% -> 10% EtOAc in Hexanes.

Expected Results & Data
ParameterSpecification
Appearance Colorless to pale yellow liquid
Yield 85% – 92% (approx.[1] 6.6 – 7.2 g)
Purity (GC/HPLC) >98%

Part 4: Quality Control & Validation

4.1 NMR Characterization To validate the structure, ensure the integration of the three distinct methyl/methylene signals matches the expected 3:2:3 ratio.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (dd, 1H): Aromatic proton ortho to Ester (Deshielded).

    • δ 7.30–7.55 (m, 3H): Remaining aromatic protons.

    • δ 4.82 (s, 2H): Benzylic CH₂ -OMe.[1] (Diagnostic Signal: Confirming ether formation).

    • δ 3.90 (s, 3H): Ester CH₃ (COOCH₃ ).

    • δ 3.45 (s, 3H): Ether CH₃ (CH₂OCH₃ ).

4.2 Critical Impurity Markers

  • Phthalide: Look for a signal at δ 5.32 (s, 2H) in CDCl₃. Presence indicates hydrolysis/cyclization.[1]

  • Methyl 2-(hydroxymethyl)benzoate: Broad singlet (OH) and shifted CH₂ (~4.9 ppm).[1]

Part 5: Safety & Handling

  • Methyl 2-(bromomethyl)benzoate: A potent lachrymator and skin irritant.[1] Handle only in a fume hood. Wear nitrile gloves and safety goggles.[1]

  • Methanol: Flammable and toxic.[1] Avoid inhalation.

  • Waste Disposal: The aqueous waste contains bromide salts.[1] Dispose of organic layers as halogenated waste (due to trace starting material).

References

  • Wang, Z. (2010).[1] Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.[1] (Reference for Williamson Ether Synthesis principles on benzylic substrates).

  • Kneen, G., et al. (1995). "Strobilurin Analogues". Pesticide Science, 44(2), 183-185.[1] (Context for methoxymethyl benzoate intermediates in agrochemistry).

  • Sigma-Aldrich. (2023).[1] Product Specification: Methyl 2-(bromomethyl)benzoate. Link

  • PubChem. (2023).[1] Compound Summary: Methyl 2-(methoxymethyl)benzoate (CAS 942-57-4).[1][2] Link

  • ChemicalBook. (2023).[1] Reaction of Benzyl Halides with Methanol. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(methoxymethyl)benzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-(methoxymethyl)benzoate (CAS 942-57-4).[1] This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(methoxymethyl)benzoate (CAS 942-57-4).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategies

Methyl 2-(methoxymethyl)benzoate is a key intermediate in organic synthesis. Its preparation typically involves the formation of an ether linkage on a pre-functionalized benzene ring. The most reliable and widely adopted method is the Williamson Ether Synthesis , which proceeds via an SN2 mechanism.[2] This pathway offers high yields and predictability, but success hinges on meticulous control of reaction parameters.

The primary route involves the reaction of a methyl 2-(halomethyl)benzoate, typically the bromo- derivative, with a methoxide source. This approach is favored due to the high reactivity of the benzylic halide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of Methyl 2-(methoxymethyl)benzoate via the reaction of Methyl 2-(bromomethyl)benzoate with sodium methoxide.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer:

Low or no product formation is a common issue that typically points to problems with reagents, reaction setup, or temperature.

  • Cause 1: Inactive Nucleophile (Sodium Methoxide). Sodium methoxide (NaOMe) is highly hygroscopic. Exposure to atmospheric moisture will convert it to methanol and sodium hydroxide, significantly reducing its nucleophilicity. Using old or improperly stored NaOMe is a primary reason for reaction failure.

    • Solution: Always use freshly opened, anhydrous sodium methoxide. Alternatively, prepare a fresh solution of NaOMe by reacting clean sodium metal with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Poor Quality of Solvent. The SN2 reaction is highly sensitive to the solvent environment. The presence of water or other protic impurities in your solvent can protonate the methoxide, quenching the nucleophile.

    • Solution: Use anhydrous solvents. Polar aprotic solvents such as THF or DMF are excellent choices as they solvate the cation (Na+) without interfering with the nucleophile.[3] While methanol can be used as a solvent, it can lead to slower reaction rates compared to aprotic solvents.

  • Cause 3: Inadequate Temperature. SN2 reactions have a specific activation energy. If the reaction temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gently warm the reaction mixture. For the reaction of methyl 2-(bromomethyl)benzoate with NaOMe, a temperature range of 40-60°C is typically effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

Q2: My TLC/GC-MS analysis shows the starting material is consumed, but I have multiple side products and a low yield of the target molecule. What went wrong?

Answer:

The formation of multiple products indicates competing reaction pathways. Identifying the side products is key to diagnosing the issue.

  • Cause 1: Elimination (E2) Reaction. While the substrate is a primary halide, which favors substitution, elimination can occur if the temperature is too high or if a sterically hindered base is used.[4] This would result in the formation of an alkene.

    • Solution: Maintain strict temperature control. Avoid excessive heating. Sodium methoxide is not sterically hindered, so this is less of a concern unless it has degraded or impurities are present.

  • Cause 2: Hydrolysis of the Ester. If there is significant water in the reaction medium, the sodium methoxide can act as a base to promote the hydrolysis of the methyl ester group, leading to the formation of sodium 2-(methoxymethyl)benzoate after workup acidification.

    • Solution: Ensure strictly anhydrous conditions for all reagents and solvents.

  • Cause 3: Impure Starting Material. The starting material, Methyl 2-(bromomethyl)benzoate, may contain impurities from its synthesis, such as dibrominated species or unreacted methyl 2-methylbenzoate.

    • Solution: Purify the Methyl 2-(bromomethyl)benzoate by recrystallization or column chromatography before use.[5] Confirm its purity by NMR or GC-MS.

Q3: I have a good conversion rate, but I'm struggling to isolate a pure product. What purification strategies do you recommend?

Answer:

Purification challenges often arise from the physical properties of the product and the need to remove both organic and inorganic byproducts.

  • Problem: Removing Inorganic Salts. The reaction generates sodium bromide (NaBr) as a byproduct.

    • Solution: A standard aqueous workup is effective. After the reaction is complete, quench the mixture carefully with water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine to remove all inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Problem: Separating Product from Unreacted Starting Material. Methyl 2-(bromomethyl)benzoate and the product, Methyl 2-(methoxymethyl)benzoate, have similar polarities, which can make separation difficult.

    • Solution: Flash column chromatography is the most effective method. Use a silica gel stationary phase and a solvent system of increasing polarity, typically starting with a low percentage of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.

  • Problem: Product is an oil. Methyl 2-(methoxymethyl)benzoate is a liquid at room temperature, so crystallization is not a primary purification method.[1]

    • Solution: If chromatography does not yield sufficient purity, vacuum distillation can be employed, provided the product is thermally stable at the required temperatures.

Frequently Asked Questions (FAQs)

  • What is the underlying mechanism of this synthesis? The reaction is a classic Williamson Ether Synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The methoxide ion (CH₃O⁻) acts as the nucleophile and attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a single, concerted step.[2][4]

  • Which solvent is best for this reaction? Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal.[3] They effectively dissolve the reagents and promote the SN2 mechanism without interfering with the nucleophile. Anhydrous methanol can also be used, serving as both the solvent and the source for the methoxide ion (if starting from sodium metal), but reaction rates may be slower.

  • How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a silica plate and a mobile phase such as 20% ethyl acetate in hexanes. The product will be less polar than the starting alcohol (if that route is used) but will have a polarity similar to the starting bromide. Staining with potassium permanganate can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

  • What are the primary safety concerns?

    • Sodium Methoxide: Highly caustic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Methyl 2-(bromomethyl)benzoate: This is a lachrymator and alkylating agent. Avoid inhalation and skin contact.

    • Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or certified peroxide-free solvents.

Visualization of Key Processes

Reaction Workflow

The following diagram outlines the general workflow for the synthesis and purification of Methyl 2-(methoxymethyl)benzoate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Assemble Reagents - Methyl 2-(bromomethyl)benzoate - Anhydrous NaOMe - Anhydrous THF setup 2. Reaction Setup - Inert Atmosphere (N2) - Add NaOMe to THF - Add Substrate Solution reagents->setup react 3. Controlled Heating - Heat to 40-60 °C setup->react monitor 4. Monitor Progress - TLC or GC-MS react->monitor quench 5. Quench & Extract - Cool to RT - Add Water - Extract with EtOAc monitor->quench When complete wash 6. Wash & Dry - Wash with Water, Brine - Dry over Na2SO4 quench->wash purify 7. Isolate Product - Evaporate Solvent - Purify via Column Chromatography wash->purify analyze 8. Characterization - NMR, IR, MS purify->analyze

Caption: General experimental workflow.

SN2 Reaction Mechanism

This diagram illustrates the nucleophilic attack of the methoxide ion on Methyl 2-(bromomethyl)benzoate.

Caption: SN2 mechanism for ether formation.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common synthesis problems.

Troubleshooting decision decision action action start Start Synthesis check_conversion Low Conversion? start->check_conversion check_reagents Check Reagent Quality (NaOMe, Solvent) check_conversion->check_reagents Yes check_purity Good Conversion, but Impure Product? check_conversion->check_purity No check_temp Adjust Temperature (Increase to 40-60°C) check_reagents->check_temp identify_impurity Identify Side Products (GC-MS, NMR) check_purity->identify_impurity Yes success Pure Product check_purity->success No elimination Elimination Product? identify_impurity->elimination hydrolysis Hydrolysis Product? identify_impurity->hydrolysis elimination->hydrolysis No lower_temp Lower Reaction Temp elimination->lower_temp Yes use_anhydrous Ensure Anhydrous Conditions hydrolysis->use_anhydrous Yes purify_sm Purify Starting Material hydrolysis->purify_sm No lower_temp->success use_anhydrous->success purify_sm->success

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for Methyl 2-(methoxymethyl)benzoate

CAS: 942-57-4 | Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol [1] Executive Summary Methyl 2-(methoxymethyl)benzoate is a critical intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various pharma...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 942-57-4 | Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol [1]

Executive Summary

Methyl 2-(methoxymethyl)benzoate is a critical intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various pharmaceutical building blocks. Its structural duality—combining a labile ester functionality with a benzyl ether moiety—presents unique analytical challenges.

This guide compares the two dominant analytical methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) .[1] While GC-FID is often the default for volatile esters, this guide demonstrates why HPLC-UV serves as a necessary orthogonal "alternative" for detecting polar degradation products like phthalide and the free acid, which are invisible or unstable in standard GC workflows.

Part 1: The Primary Method – GC-FID

Role: Purity Assessment & Process Control Best For: Routine batch release, quantification of volatile synthetic intermediates (e.g., methyl 2-(chloromethyl)benzoate).

Methodological Rationale

As a low-molecular-weight ester, Methyl 2-(methoxymethyl)benzoate exhibits excellent volatility, making GC-FID the most efficient technique for purity profiling.[1] The flame ionization detector provides a near-universal response for carbon-containing impurities, minimizing response factor errors common in UV detection.

Experimental Protocol (Self-Validating)
  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film). The low-polarity stationary phase (5% phenyl-arylene) prevents tailing of the ether group.[1]

  • Inlet: Split mode (50:1) at 250°C to ensure rapid volatilization without thermal degradation.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 1 min) – Traps solvents (methanol/DCM).

    • Ramp 1: 15°C/min to 200°C – Separates the target from benzyl halides.[1]

    • Ramp 2: 30°C/min to 280°C (Hold 5 min) – Elutes heavy dimers.

  • Detection: FID at 300°C.

Validation Checkpoint: The method is self-validating if the Resolution (


)  between the target (Methyl 2-(methoxymethyl)benzoate) and its synthetic precursor Methyl 2-(chloromethyl)benzoate is > 1.5.
Performance Data
ParameterValueNote
Retention Time ~12.4 minElutes after methyl 2-methylbenzoate
Linearity (

)
> 0.9995Range: 0.1 – 10 mg/mL
LOD 5 ppmHigh sensitivity for volatile impurities

Part 2: The Alternative – HPLC-UV

Role: Stability Indication & Impurity Profiling Best For: Detecting hydrolysis products (acids), polar lactones (phthalide), and thermally labile precursors.

Methodological Rationale

While GC is superior for the main peak, it fails to detect 2-(methoxymethyl)benzoic acid (the hydrolysis product) due to peak tailing and adsorption. Furthermore, phthalide (a common impurity from the starting material) can co-elute or degrade in GC inlets. HPLC-UV offers a non-destructive alternative that captures the full polarity spectrum.[1]

Experimental Protocol
  • Column: C18 (L1) End-capped (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (benzoate absorption maximum) and 210 nm (for non-conjugated impurities).

  • Flow Rate: 1.0 mL/min at 30°C.[1]

Validation Checkpoint: The method is valid only if Phthalide (early eluter) is baseline separated from 2-(methoxymethyl)benzoic acid .

Performance Data
ParameterValueNote
Retention Time ~14.2 minTarget elutes after Phthalide (~6.5 min)
Selectivity HighDistinguishes Acid vs. Ester forms
LOD 0.05% (Area)Sufficient for ICH impurity guidelines

Part 3: Comparative Analysis (The "Alternative" Review)

The choice between GC and HPLC is not binary but complementary.[4] The table below contrasts their capabilities regarding specific impurities found in the synthesis of Methyl 2-(methoxymethyl)benzoate.

Comparison of Impurity Detection
Impurity / AnalyteGC-FID PerformanceHPLC-UV PerformanceRecommendation
Methyl 2-(methoxymethyl)benzoate Excellent. Sharp peak, high precision.[1]Good. Requires gradient to elute.[1]Use GC for Assay.
Phthalide (CAS 87-41-2) Poor. Can degrade; broad peak.[1]Excellent. Elutes early, distinct UV.Use HPLC for this impurity.
2-(Methoxymethyl)benzoic acid Fail. Requires derivatization (BSTFA).Excellent. Sharp peak at acidic pH.Use HPLC for stability studies.
Methyl 2-(chloromethyl)benzoate Excellent. Separates well from target.[1]Moderate. Hydrolytically unstable in mobile phase.[1]Use GC for process control.[1]
Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate analytical "product" (method) based on the sample stage.

AnalyticalDecisionTree Start Sample Type Process Reaction Mixture / Crude Start->Process Final Final Product / Stability Start->Final Q_Volatile Contains Halides/Solvents? Process->Q_Volatile Q_Polar Check for Acid/Phthalide? Final->Q_Polar GC Method A: GC-FID (Primary Assay) Q_Volatile->GC Yes HPLC Method B: HPLC-UV (Impurity Profile) Q_Volatile->HPLC No Q_Polar->GC No (Purity Only) Q_Polar->HPLC Yes (Hydrolysis Risk)

Figure 1: Analytical Decision Matrix for Methyl 2-(methoxymethyl)benzoate.

Part 4: Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to effective analysis. The target is typically synthesized via the methoxylation of methyl 2-(chloromethyl)benzoate or the ring-opening of phthalide.

SynthesisPath Phthalide Phthalide (CAS 87-41-2) Inter Methyl 2-(chloromethyl)benzoate Phthalide->Inter SOCl2 / MeOH Acid 2-(Methoxymethyl)benzoic acid (Hydrolysis Impurity) Phthalide->Acid NaOH / H2O (Side Rxn) Target Methyl 2-(methoxymethyl)benzoate (CAS 942-57-4) Inter->Target NaOMe / MeOH Target->Acid H2O / H+ (Degradation)

Figure 2: Synthesis pathways showing origins of key impurities (Phthalide and Acid).[5]

Part 5: Advanced Characterization (Identification)

For structural confirmation (ID testing), spectroscopic methods are required.

  • NMR (

    
    H, 400 MHz, CDCl
    
    
    
    ):
    • 
       7.95 (d, 1H, Ar-H ortho to COOMe)
      
    • 
       7.30–7.60 (m, 3H, Ar-H)
      
    • 
       4.82 (s, 2H, Ar-CH 
      
      
      
      -O) – Diagnostic Singlet
    • 
       3.90 (s, 3H, COO-CH 
      
      
      
      )
    • 
       3.45 (s, 3H, O-CH 
      
      
      
      )
  • IR (ATR): 1725 cm

    
     (Ester C=O), 1100 cm
    
    
    
    (Ether C-O).

References

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Benzoic acid, 2-methoxy-, methyl ester (Isomer Comparison). Retrieved from

  • European Patent Office. (2009).[1] Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester (EP2058294B1).[1] Retrieved from

  • ChemicalBook. (2024).[1][6] Methyl 2-(methoxymethyl)benzoate Product Properties and Synthesis. Retrieved from

  • Phenomenex. (2025).[1][7] HPLC vs GC: What Sets These Methods Apart. Retrieved from

Sources

Comparative

GC-MS characterization of Methyl 2-(methoxymethyl)benzoate

Executive Summary & Strategic Context Methyl 2-(methoxymethyl)benzoate (M2MMB) is a critical intermediate in the synthesis of pharmaceutical isosteres and fragrance compounds. Its analysis is frequently complicated by tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-(methoxymethyl)benzoate (M2MMB) is a critical intermediate in the synthesis of pharmaceutical isosteres and fragrance compounds. Its analysis is frequently complicated by two factors:

  • Nomenclature Confusion: It is often mistaken for Methyl 2-methoxybenzoate (CAS 606-45-1), a structural isomer with significantly different fragmentation behavior.

  • Isomeric Complexity: The presence of regioisomers (3- and 4-substituted analogs) and the starting material phthalide requires a chromatographic method capable of high-resolution separation and a mass spectral method capable of definitive structural elucidation.

This guide establishes a GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry) protocol as the gold standard for M2MMB characterization. Unlike LC-MS, which may struggle with the lack of ionizable groups on the neutral ester/ether backbone, GC-EI-MS leverages the compound's volatility and unique "Ortho Effect" fragmentation to provide self-validating identification.

Chemical Profile & Volatility Assessment

Before instrument setup, we must define the physicochemical landscape to select the correct thermal parameters.

PropertyMethyl 2-(methoxymethyl)benzoate (Target)Methyl 2-methoxybenzoate (Confused Alternative)Phthalide (Precursor/Impurity)
CAS 942-57-4 606-45-187-41-2
Structure Ortho-substituted benzyl ether esterOrtho-substituted phenyl ether esterCyclic lactone
MW 180.20 g/mol 166.17 g/mol 134.13 g/mol
Boiling Point ~260–265°C (Est.)248°C290°C
Key MS Ion m/z 133 (Base Peak)m/z 135 (Loss of OMe)m/z 105, 134
Polarity Moderate (Ester + Ether)ModerateHigh (Lactone)

Expert Insight: The boiling point of M2MMB is higher than the commonly confused anisate derivative. The GC oven program must extend to at least 300°C to prevent carryover of the heavier phthalide impurity.

Methodological Comparison: Why GC-EI-MS?

FeatureGC-EI-MS (Recommended) LC-ESI-MS 1H-NMR
Selectivity High: Resolves regioisomers (2- vs 3- vs 4-) via retention index and unique fragmentation.Low: Isomers often co-elute; ESI ionization is poor for neutral esters without acidic modifiers.Definitive: Best for structure, but requires mg-scale purity and cannot detect trace impurities easily.
Sensitivity High: Nanogram level detection suitable for impurity profiling.Moderate: Ion suppression likely in complex reaction mixtures.Low: Not suitable for <1% impurity analysis.
Identification Spectral Fingerprint: EI provides rich structural data (m/z 133 diagnostic).Molecular Ion Only: Usually gives only [M+H]+ or [M+Na]+, lacking structural detail.Structural: Provides connectivity but no separation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of the m/z 133 ion confirms the ortho substitution, while the retention time confirms the ester functionality relative to impurities.

A. Sample Preparation
  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade). Avoid Methanol (risk of transesterification in hot injector).

  • Concentration: 100 µg/mL (100 ppm) for scan mode; 1-10 µg/mL for SIM.

  • Derivatization: None required (Direct Injection).

B. GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm)Non-polar phase separates based on boiling point and van der Waals forces, ideal for separating M2MMB from phthalide.
Inlet Temp 260°CSufficient to volatilize M2MMB without inducing thermal degradation of the ether linkage.
Injection Split (20:1)Prevents column overload and improves peak shape for the polar ester.
Carrier Gas Helium @ 1.0 mL/minConstant flow ensures stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves peak sharpness; 300°C hold cleans out phthalide/dimers.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source 230°C (EI, 70 eV)Standard EI conditions for library matching.
Scan Range m/z 40–350Captures low mass fragments and potential dimers.
C. Workflow Diagram

GCMS_Workflow Sample Crude Reaction Mix (M2MMB + Phthalide) Prep Dilution 1:100 in Ethyl Acetate Sample->Prep Solubilization Inlet GC Inlet (260°C) Split 20:1 Prep->Inlet Injection Column Capillary Column (DB-5ms, 30m) Inlet->Column Volatilization Separation Thermal Separation (BP Based) Column->Separation Ionization EI Source (70eV) Fragmentation Separation->Ionization Elution Detection MS Detector (Scan m/z 40-350) Ionization->Detection m/z Analysis

Caption: Operational workflow for the , emphasizing the critical separation of the target from precursors prior to ionization.

Data Interpretation: The "Ortho Effect" Mechanism

The definitive identification of M2MMB relies on observing a specific fragmentation pathway that is impossible for its meta (3-) and para (4-) isomers.

Fragmentation Pathway Analysis
  • Molecular Ion (M+): Small peak at m/z 180 .

  • Primary Loss (Ether Cleavage): Loss of a methyl radical (•CH3) from the methoxymethyl ether side chain.

    • Result:m/z 165 [M - 15]+.

  • Secondary Loss (Ortho Effect - Diagnostic Step):

    • The resulting cation at the benzylic position interacts with the ortho ester methoxy group.

    • A hydrogen transfer occurs, leading to the elimination of a neutral methanol molecule (CH3OH, mass 32) from the ester moiety.

    • Result:m/z 133 (Base Peak).

Crucial Distinction:

  • Ortho-Isomer (M2MMB): Base peak m/z 133 .

  • Para-Isomer: Cannot perform this cyclic hydrogen transfer. It typically loses the methoxy group (m/z 149) or the entire ester group, showing peaks at m/z 121 or 179 .

Diagnostic Ion Table
Ion (m/z)Origin/FragmentSignificance
180 [M]+Molecular Ion (Weak abundance).
165 [M - CH3]+Loss of ether methyl.
149 [M - OCH3]+Loss of ether methoxy (common in benzoates).
133 [M - CH3 - CH3OH]+ DIAGNOSTIC BASE PEAK. Confirms ortho substitution.
105 [C6H5CO]+Benzoyl cation (common to all benzoates).
77 [C6H5]+Phenyl cation.
Mechanistic Diagram (Ortho Effect)

Fragmentation M_Ion Molecular Ion [M]+ m/z 180 Step1 Loss of •CH3 (Ether Cleavage) M_Ion->Step1 ParaIsomer Para-Isomer (No Ortho Effect) M_Ion->ParaIsomer If Para-Substituted Intermed Cation Intermediate [M-15]+ m/z 165 Step1->Intermed Step2 Ortho-Interaction (- CH3OH) Intermed->Step2 BasePeak Cyclized Cation (Diagnostic) m/z 133 Step2->BasePeak H-Transfer ParaFrags Fragments: m/z 121, 149, 179 ParaIsomer->ParaFrags

Caption: The "Ortho Effect" fragmentation pathway. The proximity of the ether and ester groups in M2MMB allows for the unique elimination of methanol, yielding the diagnostic m/z 133 ion.

Troubleshooting & Quality Control

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner interacting with the ester oxygen.

    • Solution: Use Ultra-Inert deactivated liners with glass wool.

  • Issue: Appearance of Phthalide (m/z 134).

    • Cause: If M2MMB is synthesized from phthalide, unreacted starting material will elute after M2MMB (due to higher polarity/BP).

    • Validation: Monitor m/z 134. If present, extend the oven hold time at 300°C to ensure it clears the column.

  • Issue: Ghost Peaks.

    • Cause: Methanol solvent reacting with the sample in the hot inlet (transesterification).

    • Solution: Switch solvent to Ethyl Acetate.

References

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry. Link

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry.[1][2][3][4][5][6] Link

  • Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Technical Guides. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate (Comparison Data). Link

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 2-(methoxymethyl)benzoate for Researchers and Drug Development Professionals

Methyl 2-(methoxymethyl)benzoate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. Its structure, featuring both an ester and an ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-(methoxymethyl)benzoate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. Its structure, featuring both an ester and an ether functional group in a specific ortho-relationship on a benzene ring, allows for diverse chemical transformations. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of Methyl 2-(methoxymethyl)benzoate can be strategically approached from different starting materials, primarily revolving around the sequential or convergent construction of the ester and ether functionalities. This guide will focus on two robust and commonly employed pathways:

  • Route 1: Synthesis from Methyl 2-methylbenzoate. This route involves the transformation of a readily available starting material through radical bromination followed by a nucleophilic substitution.

  • Route 2: Synthesis from Phthalide. This pathway commences with the ring-opening of a lactone to generate a bifunctional intermediate, which is then subjected to sequential esterification and etherification.

Each route presents distinct advantages and challenges concerning reagent availability, reaction conditions, yield, and scalability.

Route 1: A Two-Step Approach from Methyl 2-methylbenzoate

This synthetic strategy leverages the reactivity of the benzylic position of methyl 2-methylbenzoate (also known as methyl o-toluate). The synthesis proceeds in two key steps: radical bromination of the methyl group, followed by a Williamson ether synthesis to introduce the methoxymethyl moiety.

Step 1: Radical Bromination of Methyl 2-methylbenzoate

The initial step involves the selective bromination of the benzylic methyl group to form methyl 2-(bromomethyl)benzoate. This transformation is typically achieved via a free radical chain mechanism, often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylbenzoate (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a light source (e.g., a 100W tungsten lamp) to initiate the reaction. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble, is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude methyl 2-(bromomethyl)benzoate. Further purification can be achieved by crystallization or column chromatography.

Step 2: Williamson Ether Synthesis

The second step is the conversion of the newly installed bromomethyl group to a methoxymethyl group via a Williamson ether synthesis. This classic SN2 reaction involves the displacement of the bromide leaving group by a methoxide nucleophile.[3][4]

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq.) in small portions to anhydrous methanol, which is cooled in an ice bath. The sodium will react to form sodium methoxide in methanol.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of methyl 2-(bromomethyl)benzoate (1.0 eq.) in anhydrous methanol dropwise at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude Methyl 2-(methoxymethyl)benzoate. The product can be purified by vacuum distillation or column chromatography.

Route 2: A Multi-Step Synthesis from Phthalide

This alternative route begins with the readily available and inexpensive starting material, phthalide. The synthesis involves the ring-opening of the lactone, followed by esterification and etherification of the resulting bifunctional intermediate.

Step 1: Base-Catalyzed Ring Opening of Phthalide

The initial step is the saponification of phthalide using a base, such as sodium hydroxide, to yield the sodium salt of 2-(hydroxymethyl)benzoic acid. Subsequent acidification then provides 2-(hydroxymethyl)benzoic acid.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve phthalide (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the lactone.

  • Acidification: Cool the reaction mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH ~2). A white precipitate of 2-(hydroxymethyl)benzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification of 2-(hydroxymethyl)benzoic acid

The carboxylic acid functionality of 2-(hydroxymethyl)benzoic acid is then esterified to the corresponding methyl ester. This is typically achieved through a Fischer esterification, using an excess of methanol in the presence of an acid catalyst.[6][7]

Experimental Protocol:

  • Reaction Setup: Suspend 2-(hydroxymethyl)benzoic acid (1.0 eq.) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the residue with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(hydroxymethyl)benzoate.

Step 3: Etherification of Methyl 2-(hydroxymethyl)benzoate

The final step is the methylation of the primary alcohol to form the desired methoxymethyl ether. This can be accomplished using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base.[8][9][10]

Experimental Protocol (using Dimethyl Sulfate):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve methyl 2-(hydroxymethyl)benzoate (1.0 eq.) in a suitable aprotic solvent like acetone or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 eq.), to the solution.

  • Reagent Addition: To the stirred suspension, add dimethyl sulfate (1.2 eq.) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia solution to destroy any unreacted dimethyl sulfate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude product. Purify by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: From Methyl 2-methylbenzoateRoute 2: From Phthalide
Starting Material Methyl 2-methylbenzoatePhthalide
Number of Steps 23
Key Reactions Radical Bromination, Williamson Ether SynthesisLactone Ring Opening, Fischer Esterification, Etherification
Reagents & Hazards NBS, AIBN, Sodium metal, CCl₄ (toxic)NaOH, H₂SO₄, Dimethyl Sulfate (highly toxic)
Overall Yield Generally good to highModerate to good, dependent on efficiency of each step
Scalability Feasible, but handling of bromine and sodium metal requires care on a large scale.Generally good, though the use of dimethyl sulfate on a large scale requires strict safety protocols.
Advantages Fewer steps, potentially higher overall yield.Inexpensive and readily available starting material.
Disadvantages Use of hazardous reagents like CCl₄ and sodium metal. Radical reactions can sometimes lead to side products.More steps, which can lower the overall yield. Use of highly toxic dimethyl sulfate.

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_0 Route 1 cluster_1 Route 2 M2MB Methyl 2-methylbenzoate M2BMB Methyl 2-(bromomethyl)benzoate M2MB->M2BMB NBS, AIBN Radical Bromination Target1 Methyl 2-(methoxymethyl)benzoate M2BMB->Target1 NaOCH₃, MeOH Williamson Ether Synthesis Phth Phthalide HMBzA 2-(hydroxymethyl)benzoic acid Phth->HMBzA 1. NaOH, H₂O 2. HCl Ring Opening MHMBz Methyl 2-(hydroxymethyl)benzoate HMBzA->MHMBz MeOH, H₂SO₄ Fischer Esterification Target2 Methyl 2-(methoxymethyl)benzoate MHMBz->Target2 (CH₃)₂SO₄, K₂CO₃ Etherification

Caption: Comparative workflow of the two primary synthesis routes for Methyl 2-(methoxymethyl)benzoate.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Methyl 2-(methoxymethyl)benzoate.

Route 1 is more direct, involving only two steps, which can be advantageous in terms of overall yield and time efficiency. However, it requires careful handling of hazardous materials such as carbon tetrachloride (a potential substitute like cyclohexane can be used) and sodium metal. The radical bromination step may also require optimization to minimize the formation of dibrominated byproducts.

Route 2 starts from a more economical starting material, phthalide. While it involves an additional step, each transformation is a classic and generally high-yielding reaction. The primary safety concern in this route is the use of dimethyl sulfate, a potent toxin. However, with appropriate engineering controls and personal protective equipment, this risk can be effectively managed.

For laboratory-scale synthesis where expediency is a key factor, Route 1 may be preferred, provided the necessary safety precautions for handling the reagents are in place. For larger-scale production where cost of starting materials is a significant consideration, Route 2 presents a more economically attractive option, despite the longer sequence. The choice between the two routes will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, safety infrastructure, and cost considerations.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • DocSity. (2012, December 22). Williamson Ether Synthesis - Introduction to Organic Chemistry - Lecture Notes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • One Part of Chemistry. (2011, May 28). Experiment : Esterification: The Synthesis of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4065504A - Process for the methylation of hydroxybenzene derivatives.
  • da Silva, A. B. F., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

  • How to make methyl benzoate. (2017, September 12). YouTube. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Methyl 2-(methoxymethyl)benzoate and Other Benzoate Esters for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate reagents and building blocks is paramount to achieving desired outcomes in a timely and efficient manner. Benzoate esters...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate reagents and building blocks is paramount to achieving desired outcomes in a timely and efficient manner. Benzoate esters, a class of aromatic compounds, are widely utilized as key intermediates, solvents, and fragrance components. This guide provides an in-depth technical comparison of methyl 2-(methoxymethyl)benzoate with other common benzoate esters, namely methyl benzoate, ethyl benzoate, butyl benzoate, and the closely related methyl 2-methoxybenzoate. By examining their synthesis, physical and chemical properties, and reactivity, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction to Benzoate Esters

Benzoate esters are characterized by a benzene ring attached to a carboxyl group, which is further esterified with an alcohol. Their general structure lends them a degree of aromatic character and reactivity that is tunable based on the substitution pattern on the aromatic ring and the nature of the alcohol moiety. This versatility has led to their widespread use in various applications, from the synthesis of complex molecules to their inclusion in final product formulations.[1]

This guide will focus on the unique properties of methyl 2-(methoxymethyl)benzoate, a less common but potentially valuable member of this family, and compare it against its more conventional counterparts.

Synthesis of Benzoate Esters: The Fischer-Speier Esterification

The most common and direct method for synthesizing benzoate esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. The reaction is an equilibrium process, and to achieve high yields of the desired ester, it is often necessary to either use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction.

General Mechanism of Fischer-Speier Esterification

The mechanism of Fischer-Speier esterification proceeds through several key steps, as illustrated in the diagram below. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism Reactants R-COOH + R'-OH Protonation R-C(OH)2+ Reactants->Protonation H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack R'OH Proton_Transfer Protonated Tetrahedral Intermediate Nucleophilic_Attack->Proton_Transfer Water_Elimination Protonated Ester Proton_Transfer->Water_Elimination -H2O Deprotonation Protonated Ester Water_Elimination->Deprotonation -H+ Products R-COOR' + H2O Deprotonation->Products

Caption: General mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl Benzoate

This protocol provides a representative procedure for the synthesis of a simple benzoate ester, methyl benzoate, via Fischer-Speier esterification.

Materials:

  • Benzoic acid

  • Methanol (absolute)

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol.[2]

  • Catalyst Addition: Carefully add 3.0 mL of concentrated sulfuric acid to the flask while swirling.[2]

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 30-60 minutes.[2]

  • Workup: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 75 mL of water.[2]

  • Extraction: Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel. Shake the funnel, venting frequently, and then separate the aqueous layer.[2]

  • Washing: Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with 15-20 mL of saturated sodium chloride solution.[2]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, decant the solution, and remove the diethyl ether using a rotary evaporator.[2] The resulting crude methyl benzoate can be further purified by distillation.

Synthesis of Methyl 2-(methoxymethyl)benzoate: A Proposed Protocol

Comparative Analysis of Physical and Chemical Properties

The physical and chemical properties of benzoate esters are significantly influenced by the nature of the alcohol moiety and any substituents on the aromatic ring. The following table provides a comparison of key properties for methyl 2-(methoxymethyl)benzoate and other selected benzoate esters.

PropertyMethyl 2-(methoxymethyl)benzoateMethyl BenzoateEthyl BenzoateButyl BenzoateMethyl 2-methoxybenzoate
CAS Number 942-57-4[3]93-58-393-89-0136-60-7606-45-1
Molecular Formula C₁₀H₁₂O₃[3]C₈H₈O₂C₉H₁₀O₂C₁₁H₁₄O₂C₉H₁₀O₃
Molecular Weight 180.20 g/mol [3]136.15 g/mol 150.17 g/mol 178.23 g/mol 166.17 g/mol
Boiling Point Not available199.6 °C212 °C250 °C248 °C
Melting Point Not available-12.5 °C-34 °C-22 °CNot available
Density Not available1.088 g/mL1.045 g/mL1.009 g/mL1.157 g/mL
Solubility in Water Not availableSlightly solubleInsolublePractically insolubleVery slightly soluble[4][5]

The Impact of Ortho-Substituents on Reactivity

The presence of a substituent at the ortho position of a benzoate ester can have a profound impact on its reactivity due to a combination of steric and electronic effects.

Steric Effects

The ortho-substituent can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down reactions such as hydrolysis. This "ortho effect" is a well-documented phenomenon in organic chemistry.[6][7] In the case of methyl 2-(methoxymethyl)benzoate, the methoxymethyl group is bulkier than the methoxy group in methyl 2-methoxybenzoate, which would be expected to lead to a greater degree of steric hindrance.

Steric_Hindrance cluster_1 Steric Hindrance in Ortho-Substituted Benzoate Esters Benzoate Benzoate Ester Ortho_Substituent Ortho-Substituent Ortho_Substituent->Benzoate Steric Shielding Nucleophile Nucleophile Nucleophile->Benzoate Hindered Attack

Caption: Steric hindrance from an ortho-substituent impeding nucleophilic attack.

Electronic Effects

The electronic nature of the ortho-substituent also plays a crucial role. The methoxymethyl group is generally considered to be electron-donating through an inductive effect. This can influence the electron density of the aromatic ring and the reactivity of the ester group. In contrast, a methoxy group exhibits both an electron-donating resonance effect and an electron-withdrawing inductive effect, with the resonance effect typically being dominant.[8][9]

Hydrolytic Stability: A Comparative Perspective

The stability of an ester towards hydrolysis is a critical parameter in many applications, particularly in drug development where metabolic stability is a key consideration. The rate of hydrolysis of benzoate esters is influenced by both the steric and electronic factors discussed previously.

A study on the comparative chemical and biological hydrolytic stability of homologous esters found that the rate of base-catalyzed hydrolysis is related to the size of the alkyl group of the alcohol.[2] The study also indicated that electronic factors of substituents on the phenyl ring can influence hydrolytic stability.[2] While direct comparative data for methyl 2-(methoxymethyl)benzoate is not available, it is reasonable to predict that its hydrolytic stability will be influenced by the steric bulk and electronic properties of the methoxymethyl group. The increased steric hindrance of the methoxymethyl group compared to a methoxy group may lead to a slower rate of hydrolysis.

Applications in Research and Drug Development

Benzoate esters are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals. Their utility stems from their ability to serve as protecting groups for carboxylic acids, as well as their own inherent reactivity.

  • Methyl Benzoate: Used as a solvent and in the synthesis of other organic compounds.[10]

  • Ethyl Benzoate: Employed as a flavoring agent and in perfumery.

  • Butyl Benzoate: Used as a solvent for cellulose ether and as a dye carrier.

  • Methyl 2-methoxybenzoate: Utilized in the synthesis of various organic compounds, including some with potential biological activity.[11] It has also been investigated for its potential as an insect repellent.

The applications of methyl 2-(methoxymethyl)benzoate are less well-documented. However, its structural similarity to other ortho-substituted benzoate esters suggests its potential as a building block in medicinal chemistry for structure-activity relationship (SAR) studies. The unique steric and electronic properties of the methoxymethyl group could be exploited to fine-tune the biological activity and pharmacokinetic properties of a lead compound.

Conclusion

This comparative guide has provided a detailed analysis of methyl 2-(methoxymethyl)benzoate in the context of other common benzoate esters. While a lack of extensive experimental data for methyl 2-(methoxymethyl)benzoate presents a challenge for direct comparison, a thorough understanding of the principles of steric and electronic effects allows for informed predictions of its properties and reactivity. The increased steric bulk of the methoxymethyl group compared to a methoxy group is likely to have a significant impact on its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

For researchers and drug development professionals, methyl 2-(methoxymethyl)benzoate represents a potentially useful, yet underexplored, building block. Its unique structural features may offer advantages in specific applications where fine-tuning of steric and electronic properties is required. Further experimental investigation into the synthesis, properties, and reactivity of this compound is warranted to fully elucidate its potential in organic synthesis and medicinal chemistry.

References

  • Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved February 18, 2026, from [Link]

  • The Kinetics of the Base-catalyzed Methanolysis of Ortho, Meta and Para Substituted l-Menthyl Benzoates1,2 | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents. (n.d.).
  • Synthesis of 2-(4-Methoxybenzoyl)benzoic acid - PrepChem.com. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ortho effect - A to Z Chemistry - WordPress.com. (2020, October 10). Retrieved February 18, 2026, from [Link]

  • Ortho effect - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Methoxy gp on aromatic ring ? | ResearchGate. (2017, October 6). Retrieved February 18, 2026, from [Link]

  • Methoxy group - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • 8 - Safety data sheet. (2023, December 14). Retrieved February 18, 2026, from [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? (2021, February 17). Retrieved February 18, 2026, from [Link]

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed. (2015, February 6). Retrieved February 18, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. (2023, December 5). Retrieved February 18, 2026, from [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers - ChemRxiv. (n.d.). Retrieved February 18, 2026, from [Link]

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study - MDPI. (2023, September 13). Retrieved February 18, 2026, from [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. (2016, May 25).
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (2020, February 15). Retrieved February 18, 2026, from [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. (n.d.). Retrieved February 18, 2026, from [Link]

  • Methyl Benzoate - Anshul Specialty Molecules. (n.d.). Retrieved February 18, 2026, from [Link]

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents. (n.d.).
  • Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry. (n.d.). Retrieved February 18, 2026, from [Link]

  • Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]

  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog. (2026, January 2). Retrieved February 18, 2026, from [Link]

  • Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • HOW SOLVENTS CHANGE THE CONFORMATIONAL LANDSCAPE IN MOLECULES WITH WEAK INTRAMOLECULAR INTERACTIONS: METHYL 2-METHOXYBENZOATE | Request PDF - ResearchGate. (2021, June). Retrieved February 18, 2026, from [Link]

  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).
  • Esterification test of Benzoic acid - YouTube. (2020, November 17). Retrieved February 18, 2026, from [Link]

Sources

Validation

Spectroscopic Comparison Guide: Methyl 2-(methoxymethyl)benzoate and Isomers

The following guide details the spectroscopic differentiation of Methyl 2-(methoxymethyl)benzoate from its regioisomers and constitutional isomers. This analysis is critical for researchers in medicinal chemistry and pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of Methyl 2-(methoxymethyl)benzoate from its regioisomers and constitutional isomers. This analysis is critical for researchers in medicinal chemistry and process development, where precise structural validation is required for regulatory compliance and structure-activity relationship (SAR) studies.[1]

Executive Summary

Methyl 2-(methoxymethyl)benzoate (CAS 942-57-4) is a bifunctional aromatic ester often used as a scaffold in drug development.[1] Its identification relies on distinguishing it from two classes of isomers:[1]

  • Regioisomers: Methyl 3-(methoxymethyl)benzoate (Meta) and Methyl 4-(methoxymethyl)benzoate (Para).

  • Constitutional Isomers: Compounds with identical mass (

    
    , MW 180.20) but different connectivity, such as Methyl 4-methoxy-2-methylbenzoate .[1]
    

Key Differentiator: The "Ortho Effect" in Mass Spectrometry (phthalide formation) and the Benzylic Methylene Shift in


H NMR are the definitive analytical fingerprints for the target molecule.

Structural Profiles & Isomer Definition

Compound NameStructure TypeCAS No.Key Feature
Methyl 2-(methoxymethyl)benzoate Target (Ortho) 942-57-41,2-substitution; Proximity of Ester & Ether groups.[1]
Methyl 3-(methoxymethyl)benzoateIsomer (Meta)5368-81-0*1,3-substitution; No steric/electronic interaction between groups.[1]
Methyl 4-(methoxymethyl)benzoateIsomer (Para)1719-82-01,4-substitution; Symmetric aromatic signals (

).[1]
Methyl 4-methoxy-2-methylbenzoateConstitutional35598-05-1Contains Ar-Me and Ar-OMe (No benzylic ether).[1]

*Note: CAS numbers for meta isomers may vary by salt/derivative; 5368-81-0 refers to the 3-methoxy analog often confused in searches.[1] The specific methoxymethyl meta isomer is less common.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most immediate confirmation of regio-chemistry.

1. Benzylic Methylene (

)

The chemical shift of the methylene protons connecting the ether oxygen to the ring is sensitive to the ester's position.[1]

  • Ortho (Target): The ester carbonyl exerts a deshielding anisotropic effect on the adjacent benzylic protons.

  • Para/Meta: The effect diminishes with distance.

SignalOrtho (Target)Para (Isomer)Meta (Isomer)
Ar-

-OMe

4.80 - 4.90 ppm (s)

4.46 ppm (s)

4.48 - 4.52 ppm (s)
Ester


3.89 ppm (s)

3.87 ppm (s)

3.90 ppm (s)
Ether


3.45 ppm (s)

3.36 ppm (s)

3.40 ppm (s)

Critical Insight: If your spectrum shows a benzylic singlet


 ppm, you likely have the Para  or Meta  isomer, not the Ortho target.
2. Aromatic Region Patterns
  • Ortho: Complex 4-proton pattern.[1] The proton at C-6 (adjacent to ester) is deshielded (

    
     ppm), while the others appear as multiplets (
    
    
    
    ppm).
  • Para: Classic symmetric AA'BB' system (two doublets,

    
     Hz) at 
    
    
    
    8.00 and
    
    
    7.40.
  • Meta: Asymmetric pattern: Singlet (H-2), Doublet (H-4), Doublet (H-6), Triplet (H-5).

B. Mass Spectrometry (EI-MS) - The "Ortho Effect"

Electron Ionization (EI) MS is the definitive tool for confirming the 1,2-substitution pattern.[1]

  • Ortho Mechanism: The target molecule undergoes a specific fragmentation where the ether methoxy group is eliminated, followed by cyclization to form a stable Phthalide ion (

    
     133) or loss of methanol to form the isobenzofuranone cation.
    
  • Para/Meta Mechanism: These isomers cannot cyclize. They typically fragment via simple loss of the methoxy radical (

    
    ) or the carbomethoxy group (
    
    
    
    ).[1]
Fragmentation Workflow (Graphviz)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 180 Ortho_Inter Ortho-Effect Intermediate (H-transfer) M_Ion->Ortho_Inter Ortho Isomer Only Para_Frag Benzylic Cleavage [M - OCH3]+ m/z 149 M_Ion->Para_Frag Para/Meta Isomers (No Cyclization) Phthalide Phthalide Cation [M - CH3OH]+ m/z 148 Ortho_Inter->Phthalide - CH3OH Benzoyl Benzoyl Cation m/z 105 Phthalide->Benzoyl - CO2 / Rearrange

Figure 1: Distinctive fragmentation pathways. The Ortho isomer uniquely cyclizes to form species related to phthalide (m/z 148/133), whereas Para/Meta isomers favor simple cleavage (m/z 149).

Experimental Protocols

Protocol A: GC-MS Identification

Objective: Differentiate isomers based on retention time and fragmentation patterns.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Instrument: Agilent 7890/5977 (or equivalent) with EI source (70 eV).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • Data Analysis:

    • Target (Ortho): Look for base peak or significant abundance at m/z 148 (Loss of MeOH) and m/z 104/105 .

    • Isomer (Para): Look for dominant m/z 149 (Loss of OMe) and m/z 121 (Loss of COOMe).

Protocol B: H NMR Characterization

Objective: Confirm regiochemistry via coupling constants.

  • Solvent:

    
     (Chloroform-d) with 0.03% TMS internal standard.[1]
    
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

  • Acquisition: 400 MHz or higher. 16 scans, 30° pulse angle, D1 = 1.0 sec.

  • Verification Step:

    • Integrate the singlet at ~3.9 ppm (3H, Ester).

    • Integrate the singlet at ~3.4 ppm (3H, Ether).

    • Crucial: Integrate the singlet at ~4.8 ppm. If it integrates to 2H and is sharp, it confirms the benzylic

      
      .[1] If this signal is absent or appears as a singlet at 2.3-2.6 ppm, you have the constitutional isomer (Ar-CH3).[1]
      

Summary of Distinguishing Data

FeatureMethyl 2-(methoxymethyl)benzoate (Target)Methyl 4-(methoxymethyl)benzoate (Para)Methyl 4-methoxy-2-methylbenzoate (Constitutional)

H NMR Benzylic

4.85 ppm (s, 2H,

)

4.46 ppm (s, 2H,

)
Absent (Methyl at

2.[1]60)

H NMR Aromatic
Asymmetric (4 signals)Symmetric AA'BB' (2 doublets)Asymmetric (s, d, d)
Major MS Fragment

148 (

), 133

149 (

)

149 (

)
IR Carbonyl






References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 2-methoxybenzoate and Isomers (Ortho Effect). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: Methyl 4-(methoxymethyl)benzoate.[1] National Library of Medicine. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives.[3][4] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom, 13(2), 83-94.[1][3] Available at: [Link]

Sources

Comparative

Introduction: The Imperative of Purity for Chemical Intermediates

An In-Depth Comparative Guide to the Purity Assessment of Synthesized Methyl 2-(methoxymethyl)benzoate In the landscape of pharmaceutical research and drug development, the purity of a chemical intermediate is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized Methyl 2-(methoxymethyl)benzoate

In the landscape of pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. Methyl 2-(methoxymethyl)benzoate, a key building block in the synthesis of various complex organic molecules, is no exception.[1][2] Ensuring its purity is a critical checkpoint to prevent the introduction of unwanted side products, which could lead to downstream reaction failures, compromised biological activity, or unforeseen toxicological profiles.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-modal strategy for assessing the purity of newly synthesized Methyl 2-(methoxymethyl)benzoate. We will move beyond simple protocol recitation to explore the causality behind our analytical choices, establishing a self-validating system of cross-verification. We will compare and contrast the utility of spectroscopic and chromatographic techniques, providing the in-depth insights necessary for researchers, scientists, and drug development professionals to establish a robust Certificate of Analysis (CoA).

Chapter 1: Synthesis and the Anticipated Impurity Profile

A thorough purity assessment begins with a clear understanding of the synthetic route, as this knowledge allows us to anticipate the most likely impurities. A common and efficient method for preparing Methyl 2-(methoxymethyl)benzoate is the Williamson ether synthesis, starting from the readily available Methyl salicylate.

cluster_0 Plausible Synthesis Route Start Methyl Salicylate (Methyl 2-hydroxybenzoate) Reagent1 + Sodium Hydride (NaH) in THF Intermediate Sodium 2-(methoxycarbonyl)phenoxide Start->Intermediate Deprotonation Reagent2 + Chloromethyl methyl ether (MOM-Cl) Product Methyl 2-(methoxymethyl)benzoate Intermediate->Product SN2 Reaction

Caption: Plausible synthesis of Methyl 2-(methoxymethyl)benzoate via Williamson ether synthesis.

This pathway, while effective, can introduce several potential impurities that must be monitored. Understanding these species is fundamental to selecting and optimizing the appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities and Their Origins

Impurity Name Structure Origin Concern
Methyl salicylate C₈H₈O₃ Unreacted starting material A common impurity indicating an incomplete reaction.[3]
2-Hydroxybenzoic acid C₇H₆O₃ Hydrolysis of the starting material or product Can interfere with subsequent reactions; introduces a reactive phenolic hydroxyl group.
Bis(2-(methoxycarbonyl)phenyl) ether C₁₆H₁₄O₆ Dimerization side reaction A high molecular weight impurity that can be difficult to remove.
Residual Solvents (e.g., THF) C₄H₈O From reaction and workup Must be controlled to meet ICH guidelines for residual solvents.

| Hydrolyzed Product | C₉H₁₀O₃ | Hydrolysis of the ester group during workup | Results in 2-(methoxymethyl)benzoic acid, impacting yield and purity. |

Chapter 2: A Multi-Modal Workflow for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an integrated workflow where orthogonal methods—those that measure different chemical properties—are used to corroborate findings. This creates a self-validating system essential for regulatory confidence.

cluster_workflow Integrated Purity Assessment Workflow cluster_qualitative Structural & Functional Group Confirmation cluster_quantitative Purity & Impurity Quantification synthesis Synthesized Crude Product ftir FT-IR Spectroscopy synthesis->ftir Quick Functional Group Check nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Definitive Structure Confirmation hplc RP-HPLC-UV/DAD synthesis->hplc Primary Quantitative Assay (Non-volatiles) gcms GC-MS synthesis->gcms Volatiles & Orthogonal Confirmation analysis Data Correlation & Final Purity Assignment ftir->analysis nmr->analysis hplc->analysis gcms->analysis coa Certificate of Analysis analysis->coa

Caption: Integrated workflow for the comprehensive purity assessment of synthesized compounds.

Chapter 3: Spectroscopic Fingerprinting for Structural Confirmation

Before quantitative analysis, it is crucial to confirm that the desired molecule has indeed been synthesized. Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Litmus Test

FT-IR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups and the absence of starting materials.[4] For Methyl 2-(methoxymethyl)benzoate, we expect to see characteristic absorptions for the ester and ether moieties, and critically, the disappearance of the broad O-H stretch from the starting Methyl salicylate.[5][6]

Key Spectral Features:

  • Strong C=O Stretch (Ester): A sharp, intense peak around 1735-1715 cm⁻¹. The position within this range can indicate conjugation with the aromatic ring.[7][8]

  • Two C-O Stretches (Ester & Ether): Intense bands in the 1300-1000 cm⁻¹ region. Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[6][8]

  • Absence of O-H Stretch: The lack of a broad absorption band between 3400-3200 cm⁻¹ confirms the successful conversion of the phenolic hydroxyl group.[7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the atomic framework of a molecule, making it the definitive tool for structural confirmation and identification of impurities with different proton or carbon environments.[4][9]

¹H NMR (Proton NMR):

  • Expected Signals: The spectrum should show distinct signals for the aromatic protons (typically 4H in the 7-8 ppm region), the methoxy group protons (3H singlet, ~3.8-4.0 ppm), the methylene bridge protons (2H singlet, ~4.5-5.0 ppm), and the methyl ester protons (3H singlet, ~3.9 ppm).[10][11]

  • Purity Indication: The integration of these signals should correspond to the expected proton ratios. The presence of small, unidentifiable peaks suggests impurities. A peak corresponding to the phenolic OH of Methyl salicylate (if present) would appear as a broad singlet.

¹³C NMR (Carbon NMR):

  • Expected Signals: The spectrum will confirm the number of unique carbon atoms. Key signals include the ester carbonyl carbon (~167 ppm), aromatic carbons (120-140 ppm, with the C-O substituted carbon shifted downfield), and the aliphatic carbons of the methoxy, methylene, and methyl ester groups (~50-60 ppm).[11][12]

  • Causality: Comparing the observed chemical shifts with predicted values or data from a certified reference standard provides a high degree of confidence in the assigned structure.

Chapter 4: Chromatographic Separation for Quantitative Purity

Once the structure is confirmed, chromatographic techniques are employed to separate the main component from any impurities and quantify its purity.[13]

A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the premier method for determining the purity of non-volatile and thermally sensitive organic compounds like Methyl 2-(methoxymethyl)benzoate.[14][15] It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Why RP-HPLC is the primary choice:

  • Robustness: It is a highly reproducible and validated technique suitable for routine quality control.[14]

  • Versatility: Method parameters (mobile phase composition, gradient, column chemistry) can be easily adjusted to achieve separation of closely related impurities.

  • Quantification: When used with a UV or Diode Array Detector (DAD), the peak area of the main component can be used to calculate purity as a percentage of the total detected peak area (Area % Purity).

Table 2: Comparison of HPLC and GC-MS for Purity Assessment

Feature RP-HPLC with UV/DAD Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity Separation based on volatility and boiling point
Best For Non-volatile, polar, and thermally labile compounds Volatile and semi-volatile, thermally stable compounds
Information Retention time, UV spectrum, Quantitative Purity (Area %) Retention time, Mass Spectrum (Molecular Weight & Fragmentation), Definitive Identification
Sensitivity Good to excellent (ng-pg range) Excellent to superior (pg-fg range), especially with Single Ion Monitoring (SIM).[16]
Sample Prep Dissolution in a suitable mobile phase component Dissolution in a volatile organic solvent; derivatization may be needed for non-volatile analytes.[17][18]

| Primary Role | Quantitative Purity Assay | Impurity Identification & Volatiles Analysis |

B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Definitive Identification

GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and provides definitive identification through mass spectrometry.[4][16] While our target molecule is sufficiently volatile for GC, this method is particularly adept at detecting residual solvents and other low-boiling-point impurities that might be missed by HPLC.[14]

The Power of Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrometer provides the molecular weight of the eluting compound, confirming the identity of the main peak as Methyl 2-(methoxymethyl)benzoate (MW: 180.20 g/mol ).[1]

  • Fragmentation Pattern: The unique fragmentation pattern serves as a "molecular fingerprint," which can be compared against a library (e.g., NIST) to identify unknown impurity peaks. This is a significant advantage over HPLC-UV, which only provides retention time and UV data.[4]

Chapter 5: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to ensure they can be implemented effectively.

Protocol 1: Purity by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Accurately weigh ~10 mg of synthesized Methyl 2-(methoxymethyl)benzoate and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a 1 mg/mL stock solution. Further, dilute 1 mL of this stock to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.[14]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.[14][19]

  • Data Analysis: Integrate all peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Protocol 2: Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~10 mg of the synthesized product in 10 mL of Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter if necessary.[14]

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Identify the main peak by its retention time and mass spectrum (M+ at m/z 180). Analyze smaller peaks by comparing their mass spectra against a reference library to tentatively identify impurities.

Conclusion

The purity assessment of Methyl 2-(methoxymethyl)benzoate is a multi-faceted process that requires a synergistic application of spectroscopic and chromatographic techniques. FT-IR and NMR provide the foundational, non-negotiable confirmation of the molecule's identity. RP-HPLC serves as the robust, quantitative workhorse for purity determination, while GC-MS offers an invaluable orthogonal view, specializing in volatile impurity detection and definitive structural identification of unknowns. By integrating these methods as outlined, researchers can establish a high-confidence, self-validating purity profile, ensuring the quality of this critical intermediate and safeguarding the integrity of the subsequent drug development pipeline.

References

  • Rocky Mountain Labs (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Welch, R. et al. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025).
  • LabRulez GCMS. Analysis of Fatty Acid Methyl Esters in Edible Oils.
  • ChemicalBook. Methyl 2-methoxybenzoate synthesis.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.
  • SIELC Technologies. (2018). Separation of Methyl benzoate on Newcrom R1 HPLC column.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • ChemScene. 942-57-4 | Methyl 2-(methoxymethyl)benzoate.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • StudyCorgi. (2024). Analysis of Fatty Acids Methyl Esters by Gas Chromatography or Mass Spectrometry.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Spectroscopy Online. (2020). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Bruker. Structure Elucidation of Novel Food Preservatives using NMR.
  • IR Spectroscopy of Esters.
  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
  • 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3).
  • EJPMR. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • News-Medical. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate.
  • BenchChem. (2025). troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
  • ChemicalBook. Ethyl benzoate(93-89-0) 1H NMR spectrum.
  • Santa Cruz Biotechnology. Methyl 2-methoxybenzoate | CAS 606-45-1 | SCBT.
  • ResearchGate. (2023). *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1.
  • Sigma-Aldrich. Methyl 2-methoxybenzoate 99 606-45-1.
  • Sigma-Aldrich. Methyl 2-methoxybenzoate 99 606-45-1.
  • FooDB. (2010). Showing Compound Methyl 2-methoxybenzoate (FDB010545).
  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate.
  • Preparation of Methyl Benzoate.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(methoxymethyl)benzoate proper disposal procedures

Operational Guide: Safe Disposal and Handling of Methyl 2-(methoxymethyl)benzoate Part 1: Operational Summary Methyl 2-(methoxymethyl)benzoate is an organic ester-ether intermediate commonly used in the synthesis of agro...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Methyl 2-(methoxymethyl)benzoate

Part 1: Operational Summary

Methyl 2-(methoxymethyl)benzoate is an organic ester-ether intermediate commonly used in the synthesis of agrochemicals (e.g., Kresoxim-methyl). Its disposal requires strict adherence to Non-Halogenated Organic Waste protocols.

Immediate Action Directive:

  • Waste Stream: Non-Halogenated Organic Solvents.[1]

  • Prohibited: Do NOT pour down sink/drains. Do NOT mix with strong oxidizers or halogenated waste.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Analysis (The "Why")

To manage disposal effectively, one must understand the chemical's failure modes. This compound combines an ester moiety with a benzylic ether functionality.

PropertyCharacteristicOperational Implication
Chemical Class Benzoate Ester / Benzyl EtherCombustible; potential peroxide formation (low risk but non-zero).
Flash Point >93°C (Estimated)Classified as Combustible Liquid (Class IIIB).
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents and strong bases (hydrolysis risk).
Toxicity Irritant (Skin/Eye), Aquatic ToxicityMust be prevented from entering water tables; requires full PPE.
RCRA Status Not P- or U-listed specificallyDefaults to D001 (Ignitable) if mixed with solvents, or general organic waste.

Expert Insight: While the "methoxymethyl" group implies an ether linkage, benzylic ethers are generally more stable than aliphatic ethers regarding peroxide formation. However, if this chemical has been stored >12 months in non-air-tight conditions, test for peroxides prior to concentrating or distilling, as a standard safety redundancy.

Part 3: Pre-Disposal Protocols

1. Waste Characterization & Segregation

  • Segregation: Ensure the waste is NOT mixed with halogenated solvents (e.g., Dichloromethane, Chloroform). Halogens poison the catalysts used in many standard incinerators, significantly increasing disposal costs and compliance risks.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste is acidic due to hydrolysis.

2. Quenching (If Reactive Intermediates Present) If the benzoate is part of a reaction mixture containing unreacted reagents (e.g., thionyl chloride or strong bases):

  • Protocol: Slowly quench the mixture into an ice/water bath to neutralize reactive species before adding to the organic waste drum.

  • Validation: Check pH. Waste should be neutral (pH 6–8) before consolidation to prevent drum pressurization.

Part 4: Disposal Workflow

The following decision tree illustrates the logic for handling Methyl 2-(methoxymethyl)benzoate waste.

DisposalWorkflow Start Waste Generation: Methyl 2-(methoxymethyl)benzoate Assess Assess Purity & State Start->Assess IsPure Pure Chemical (Expired/Surplus) Assess->IsPure IsMix Reaction Mixture Assess->IsMix Segregate Segregate: Non-Halogenated Waste Stream IsPure->Segregate CheckOx Contains Oxidizers? IsMix->CheckOx Quench Quench/Neutralize CheckOx->Quench Yes CheckOx->Segregate No Quench->Segregate Label Labeling: 'Non-Halogenated Organic Waste' List Constituents Segregate->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Final Vendor Pickup (Incineration) Storage->Final

Figure 1: Logic flow for the segregation and disposal of Methyl 2-(methoxymethyl)benzoate.[2]

Step-by-Step Procedure:
  • Transfer: Pour the liquid into the designated "Non-Halogenated Organic" waste carboy using a funnel to prevent spillage.

  • Labeling: Affix a hazardous waste label immediately.

    • Field 1: Full Chemical Name (No abbreviations/formulas).

    • Field 2: Hazard Checkbox: "Irritant," "Combustible."

    • Field 3: Date (Start date of accumulation).[3]

  • Log Entry: Record the volume added in the laboratory waste log.

  • Closure: Cap the container tightly. Do not leave funnels in the neck of the bottle (violation of EPA "Closed Container" rule).

Part 5: Emergency Procedures (Spill Management)

Scenario: A 500mL bottle shatters on the lab floor.

1. Evacuate & Assess

  • Alert nearby personnel.

  • If vapors are strong, evacuate the immediate area.

2. PPE Donning

  • Nitrile gloves (Double gloving recommended for aromatic esters).

  • Safety goggles.[4]

  • Lab coat.

3. Containment & Cleanup

  • Dyking: Use spill pillows or absorbent socks to circle the spill and prevent it from reaching floor drains.

  • Absorption: Cover the liquid with vermiculite, sand, or a commercial organic spill kit absorbent.

    • Why: These inert materials suppress vapor generation and immobilize the liquid.

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.

  • Decontamination: Wipe the surface with a soap/water solution. Place the wipes in the same waste container.

4. Disposal of Spill Debris

  • Label the container: "Hazardous Waste - Debris contaminated with Methyl 2-(methoxymethyl)benzoate."

  • Dispose of via the solid hazardous waste stream.

Part 6: Regulatory Compliance (US Focus)

  • EPA Waste Code: This material is not a P- or U-listed waste by specific CAS. However, it is regulated under RCRA (Resource Conservation and Recovery Act).[5]

    • If the flash point is <60°C (depending on solvent mixture), it is D001 (Ignitable).

    • If toxic constituents are present (e.g., mixed with chloroform), it adopts those codes.

  • Sewer Ban: 40 CFR 403.5 prohibits discharging pollutants that cause pass-through or interference, or pollutants with a flashpoint <60°C. Strictly prohibited from drain disposal.

References

  • PubChem. Methyl 2-(methoxymethyl)benzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[5] 40 CFR Parts 260-273. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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